2-amino-3-(2,3-difluorophenyl)propanoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-3-(2,3-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXKFDPNKLPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371793 | |
| Record name | 2,3-difluoro-dl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236754-62-4 | |
| Record name | 2,3-Difluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236754-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-difluoro-dl-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 236754-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide on (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
(S)-2-amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated analog of the amino acid phenylalanine, possesses unique electronic properties conferred by the difluoro-substituted phenyl ring. These properties can significantly influence its biological activity and metabolic stability. A summary of its known and predicted physicochemical characteristics is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |
| Molecular Weight | 201.17 g/mol | [1][2] |
| CAS Number | 266360-42-3 | [1] |
| Appearance | Off-white powder | [2] |
| Boiling Point (Predicted) | 306.9 ± 42.0 °C | [2] |
| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.17 ± 0.15 | [2] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Purity | ≥97% | [1] |
| Storage | Room temperature, in a dark, inert atmosphere | [2] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid are not explicitly described in the currently available literature. However, a plausible synthetic route can be conceptualized based on established methods for the asymmetric synthesis of amino acids. One common approach involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.
A potential synthetic workflow is outlined in the diagram below. This proposed pathway is hypothetical and would require experimental validation.
Caption: A conceptual workflow for the synthesis of the target compound.
Proposed Experimental Protocol:
-
Alkylation: The chiral glycine equivalent would be deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Subsequently, 2,3-difluorobenzyl bromide would be added to the reaction mixture, and the reaction would be allowed to proceed to completion.
-
Work-up and Purification: The reaction would be quenched with a proton source, and the crude product would be extracted and purified using column chromatography.
-
Deprotection: The protecting groups on the amino and carboxyl functionalities would be removed, typically by acidic hydrolysis (e.g., with hydrochloric acid).
-
Final Purification: The final product would be purified by recrystallization or ion-exchange chromatography to yield (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid.
Biological Activity and Signaling Pathways
Specific biological activity data for (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid is not available in the public domain. However, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their biological properties, such as metabolic stability and binding affinity to target proteins.
Structurally similar fluorinated phenylalanine analogs have been investigated for a variety of applications, including as anti-inflammatory agents and for their potential role in neuropharmacology. For instance, some 2-arylpropanoic acid derivatives have demonstrated anti-inflammatory, antinociceptive, and antiplatelet activities[3]. It is plausible that (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid could exhibit similar biological effects.
Given that it is an amino acid analog, a primary area of investigation would be its interaction with amino acid transporters and its potential incorporation into peptides or proteins, which could lead to altered biological functions. The diagram below illustrates a hypothetical signaling pathway where an amino acid analog could exert its effects, for example, by being a competitive inhibitor or a substrate for an amino acid transporter, thereby affecting downstream cellular processes.
References
An In-Depth Technical Guide to the Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated analog of the amino acid phenylalanine. The strategic introduction of fluorine atoms into the phenyl ring can significantly modulate the biological and physicochemical properties of molecules, making this compound a valuable building block in medicinal chemistry and drug discovery. This document details both racemic and asymmetric synthetic routes, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. These methods can be broadly categorized into two main approaches:
-
Racemic Synthesis followed by Chiral Resolution: These methods first produce a mixture of both (R) and (S) enantiomers of the target amino acid. A subsequent resolution step, often enzymatic, is then required to isolate the desired enantiomer. Common racemic synthesis methods include the Strecker synthesis and the Erlenmeyer-Azlactone synthesis.
-
Asymmetric Synthesis: These more advanced methods directly produce the desired enantiomer in high purity, circumventing the need for a separate resolution step. A prominent example involves the use of chiral auxiliaries, such as Ni(II) complexes of glycine Schiff bases.
This guide will detail a key asymmetric synthesis route and a common racemic method followed by enzymatic resolution.
Asymmetric Synthesis via Chiral Ni(II) Complex
A highly effective method for the enantioselective synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This approach offers high stereocontrol and generally provides good yields. The overall workflow is depicted below.
Figure 1: Asymmetric synthesis workflow using a chiral Ni(II) complex.
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of the Chiral Ni(II) Glycine Complex
A chiral Schiff base ligand is first prepared by the condensation of a chiral amine (e.g., (S)-2-aminobenzophenone derivative) with a substituted salicylaldehyde. The resulting ligand is then complexed with a Ni(II) salt and glycine in the presence of a base to form the planar chiral Ni(II) glycine complex.
Step 2: Alkylation of the Ni(II) Complex
-
To a solution of the chiral Ni(II) glycine complex (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N2 or Ar), is added a non-nucleophilic base (e.g., powdered anhydrous K2CO3 or DBU, 2.0-3.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
2,3-Difluorobenzyl bromide (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting complex.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the crude alkylated Ni(II) complex.
Step 3: Hydrolysis and Isolation of the Amino Acid
-
The crude alkylated complex is dissolved in a mixture of acetone and 6 M HCl.
-
The solution is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated chiral auxiliary is removed by filtration. The chiral auxiliary can be recovered and reused.
-
The filtrate is concentrated under reduced pressure. The residue is redissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., aqueous ammonia or NaOH).
-
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to afford (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid.
Quantitative Data
| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| 2 | Alkylated Ni(II) Complex | 85-95% | >95% (diastereomeric excess) |
| 3 | (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | 70-85% (after hydrolysis) | >98% |
Racemic Synthesis via Strecker Reaction and Enzymatic Resolution
A more classical and often higher-yielding (though less direct for obtaining a single enantiomer) approach is the Strecker synthesis of the racemic amino acid, followed by enzymatic kinetic resolution.
Figure 2: Racemic synthesis via Strecker reaction followed by enzymatic resolution.
Experimental Protocol: Strecker Synthesis
Step 1: Formation of the α-Aminonitrile
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added ammonium chloride (1.1 eq) followed by potassium cyanide (1.1 eq) in water.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The resulting α-aminonitrile may precipitate from the solution or can be extracted with an organic solvent after partial removal of the alcohol under reduced pressure.
Step 2: Hydrolysis to the Racemic Amino Acid
-
The crude α-aminonitrile is suspended in concentrated hydrochloric acid (e.g., 6 M HCl).
-
The mixture is heated at reflux for 6-12 hours.
-
The solution is cooled, and any solid impurities are filtered off.
-
The filtrate is concentrated, and the pH is adjusted to the isoelectric point (around 6-7) with a base to precipitate the racemic amino acid.
-
The product is collected by filtration, washed with cold water, and dried.
Experimental Protocol: Enzymatic Kinetic Resolution
Step 1: N-Acetylation of the Racemic Amino Acid
-
The racemic this compound (1.0 eq) is dissolved in a solution of sodium hydroxide (2.0 eq) in water.
-
The solution is cooled in an ice bath, and acetic anhydride (1.5 eq) is added dropwise while maintaining the pH between 8 and 9 with the addition of NaOH solution.
-
After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.
-
The solution is acidified with HCl to pH 2-3, and the precipitated N-acetyl-2-amino-3-(2,3-difluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.
Step 2: Enzymatic Hydrolysis
-
The racemic N-acetyl amino acid is dissolved in water, and the pH is adjusted to 7.5 with a suitable base (e.g., LiOH).
-
An acylase enzyme (e.g., Acylase I from Aspergillus melleus) is added to the solution.
-
The mixture is incubated at a controlled temperature (typically 37 °C) for 24-48 hours, while maintaining the pH at 7.5 by the controlled addition of a base.
-
The reaction is monitored for the formation of the free amino acid.
-
Once the reaction is complete (approximately 50% conversion), the enzyme is denatured by heating or acidification and removed by filtration.
-
The filtrate is acidified to pH 2-3 to precipitate the unreacted (R)-N-acetyl amino acid, which is removed by filtration.
-
The pH of the filtrate is then adjusted to the isoelectric point of the (S)-amino acid (around 6-7) to precipitate the desired product.
-
The (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.
Quantitative Data
| Step | Product | Typical Yield |
| 1 (Strecker) | Racemic α-Aminonitrile | 75-90% |
| 2 (Strecker) | Racemic Amino Acid | 60-80% (from aldehyde) |
| 1 (Resolution) | Racemic N-Acetyl Amino Acid | 85-95% |
| 2 (Resolution) | (S)-Amino Acid | 40-45% (from racemic N-acetyl) |
| 2 (Resolution) | (R)-N-Acetyl Amino Acid | 40-45% (recoverable) |
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic routes. For the preparation of the enantiomerically pure (S)-isomer, the asymmetric synthesis utilizing a chiral Ni(II) complex is a highly efficient and direct method. This approach offers excellent stereocontrol and good overall yields. Alternatively, a more classical approach involving the Strecker synthesis to produce the racemic amino acid followed by enzymatic kinetic resolution provides a reliable, albeit longer, route. The choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and the desired level of enantiopurity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
The Biological Activity of 2,3-Difluorophenylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the biological activity and pharmacokinetic profiles of peptides and small molecules. Among these, derivatives of 2,3-difluorophenylalanine are of growing interest due to the unique electronic properties conferred by the vicinal fluorine atoms on the phenyl ring. This technical guide provides an in-depth exploration of the biological activity of 2,3-difluorophenylalanine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction: The Impact of Fluorination on Phenylalanine
The introduction of fluorine, the most electronegative element, into the phenylalanine ring system imparts significant changes to its physicochemical properties. The carbon-fluorine bond is highly polarized and exceptionally stable, leading to alterations in:
-
Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.
-
Hydrophobicity: Fluorination generally increases the lipophilicity of the aromatic ring.
-
Conformation: The steric bulk and electronic effects of fluorine can influence peptide backbone conformation and side-chain orientation.
-
Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, enhancing the in vivo half-life of drug candidates.[1]
-
Protein-Protein Interactions: The altered electrostatic potential of the fluorinated ring can modulate crucial interactions, such as cation-π and π-π stacking, which are often critical for receptor binding and enzyme inhibition.[1][2]
While a substantial body of research exists for various fluorinated phenylalanine isomers, specific data for 2,3-difluorophenylalanine derivatives remains relatively specialized. This guide aims to consolidate the available information and provide a framework for future research and development.
Quantitative Biological Data
The biological activity of 2,3-difluorophenylalanine derivatives has been explored in several contexts, including as components of peptides with receptor binding affinity and as potential enzyme inhibitors. The following tables summarize available quantitative data. It is important to note that specific data for 2,3-difluorophenylalanine derivatives is limited, and therefore, data for other difluorophenylalanine isomers are included for comparative purposes, with the substitution pattern clearly indicated.
Table 1: Receptor Binding Affinity of a Somatostatin Analog Containing 3',5'-Difluorophenylalanine
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) |
| [D-Trp8, L-Dfp7]-SRIF (3',5'-difluoro) | SSTR2 | 1.5 ± 0.3 |
| [D-Trp8, L-Dfp7]-SRIF (3',5'-difluoro) | SSTR3 | 2.0 ± 0.5 |
Data extracted from a study on somatostatin analogs, where Dfp represents difluorophenylalanine. This data is for the 3',5'-difluoro isomer, not the 2,3-isomer, but illustrates the potential for high-affinity receptor binding.
Table 2: Enzyme Inhibition Data for a Dipeptide Containing a Phenylalanine Analog
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | 0.16 mM | Competitive |
Table 3: Anticancer Activity of Fluorophenyl Derivatives (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2b | PC3 (Prostate Carcinoma) | 52 |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | PC3 (Prostate Carcinoma) | 80 |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | MCF-7 (Breast Cancer) | 100 |
This data is for 4-fluorophenylacetamide derivatives and is included to provide context for the potential anticancer activity of fluorinated phenylalanine derivatives. Specific IC50 values for 2,3-difluorophenylalanine derivatives were not found in the initial searches.[4][5]
Table 4: Antimicrobial Activity of a Fluorophenyl Derivative (MIC Values)
| Compound | Microorganism | MIC (µmol/L) |
| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Staphylococcus aureus | 4 |
| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Bacillus subtilis | 6 |
| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Escherichia coli | 8 |
| Pyrrolobenzothiazole with p-fluorophenyl substituent (9d) | Pseudomonas aeruginosa | 10 |
This table shows the Minimum Inhibitory Concentration (MIC) for a compound containing a p-fluorophenyl group, illustrating the potential for antimicrobial activity. Data specific to 2,3-difluorophenylalanine derivatives is not currently available.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key building block and a general method for assessing biological activity.
Synthesis of N-(tert-Butoxycarbonyl)-2,3-difluoro-L-phenylalanine
This protocol is adapted from a general procedure for the Boc-protection of L-phenylalanine and can be applied to its 2,3-difluoro analog.
Materials:
-
2,3-difluoro-L-phenylalanine
-
Dioxane (peroxide-free)
-
Water
-
Triethylamine
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
-
Ethyl ether
-
2.5 N Hydrochloric acid
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a suitable reaction vessel, dissolve 2,3-difluoro-L-phenylalanine (1 equivalent) in a mixture of water and peroxide-free dioxane (1:1 v/v).
-
To the stirred solution, add triethylamine (1.1 equivalents).
-
Add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable by ninhydrin staining.
-
Dilute the reaction mixture with water.
-
Extract the aqueous solution with ethyl ether (at least four times) to remove by-products.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2.5 with cold 2.5 N hydrochloric acid. This will cause the product to separate as an oil.
-
Extract the acidified aqueous layer with methylene chloride (three times).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure at a bath temperature of 30°C to yield a thick oil.
-
To the oil, add hexane until turbidity is observed. Cool the mixture and stir to induce crystallization.
-
Continue to add hexane in portions until no further precipitation occurs.
-
Allow the mixture to stand for 1 hour to complete crystallization.
-
Collect the white crystalline solid by filtration, wash with hexane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-2,3-difluoro-L-phenylalanine.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic effects of 2,3-difluorophenylalanine derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
2,3-difluorophenylalanine derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2,3-difluorophenylalanine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways directly modulated by 2,3-difluorophenylalanine derivatives are not yet extensively documented, we can infer potential mechanisms based on the known effects of fluorinated amino acids and phenylalanine itself.
The incorporation of 2,3-difluorophenylalanine into a peptide or protein can alter its interaction with its biological target. The modified electronic nature of the aromatic ring can either enhance or disrupt key binding interactions, such as those within an enzyme's active site or at a receptor-ligand interface. This can lead to either agonistic or antagonistic activity.
For example, studies on phenylalanine have shown that it can impact insulin signaling pathways.[6] While this research did not involve fluorinated analogs, it highlights the potential for amino acid derivatives to influence critical cellular processes. The introduction of fluorine could further modulate such interactions.
Conclusion and Future Directions
Derivatives of 2,3-difluorophenylalanine represent a promising class of molecules for drug discovery and chemical biology. The unique physicochemical properties imparted by the vicinal fluorine atoms offer opportunities to fine-tune the biological activity of peptides and small molecules. While the currently available quantitative data specific to the 2,3-difluoro isomer is limited, the broader research on fluorinated phenylalanines suggests significant potential in areas such as oncology, infectious diseases, and the modulation of cell signaling.
Future research should focus on the systematic evaluation of 2,3-difluorophenylalanine-containing compounds against a wider range of biological targets to generate comprehensive structure-activity relationship data. Detailed studies into the specific signaling pathways affected by these derivatives will be crucial for elucidating their mechanisms of action and advancing their therapeutic potential. The development of more efficient and stereoselective synthetic routes to these compounds will also be essential for facilitating their broader application in drug development.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
Spectroscopic and Analytical Profile of 2-amino-3-(2,3-difluorophenyl)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of 2-amino-3-(2,3-difluorophenyl)propanoic acid. While specific, experimentally-derived quantitative spectroscopic data for this compound is not publicly available in spectral databases at the time of this publication, this document outlines the standardized protocols for acquiring such data and presents a logical workflow for its synthesis and analysis. The information herein is intended to support research and development activities involving this and structurally related fluorinated amino acids.
Spectroscopic Data Analysis
Precise spectroscopic data is critical for the unambiguous identification and characterization of this compound. While raw spectral data is not publicly accessible, the following tables detail the expected spectroscopic parameters based on the compound's structure and data from analogous fluorinated phenylalanine derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hα | 3.8 - 4.2 | Doublet of doublets (dd) | J(Hα, Hβ) ≈ 5-8 Hz |
| Hβ | 3.0 - 3.4 | Multiplet (m) | - |
| Aromatic H | 6.9 - 7.3 | Multiplet (m) | - |
| -NH₂ | 7.5 - 8.5 (in DMSO-d₆) | Broad singlet (br s) | - |
| -COOH | 10.0 - 13.0 (in DMSO-d₆) | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Cα | 55 - 60 |
| Cβ | 35 - 40 |
| Aromatic C | 110 - 130 |
| Aromatic C-F | 145 - 165 (with C-F coupling) |
| C=O (Carboxyl) | 170 - 175 |
Table 3: Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Ion Type |
| Electrospray (ESI+) | 202.07 | [M+H]⁺ |
| Electrospray (ESI+) | 224.05 | [M+Na]⁺ |
| Electrospray (ESI-) | 200.06 | [M-H]⁻ |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Amine) | 3300 - 3500 | Medium, sharp |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-F (Aromatic) | 1100 - 1300 | Strong |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition (ESI-TOF MS):
-
Ionization Mode: Positive and negative ion modes.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-1000.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C=O, C-F).
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Caption: Detailed Experimental Workflow for Spectroscopic Analysis.
In-Depth Technical Guide: (S)-2-Amino-3-(2,3-difluorophenyl)propanoic Acid (CAS No. 266360-42-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, identified by CAS number 266360-42-3, is a synthetic amino acid derivative that has emerged as a valuable building block in the field of targeted protein degradation. Its structural features, particularly the difluorinated phenyl ring, make it a component of interest in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known properties and potential applications of this compound, with a focus on its role in the development of novel therapeutics. While specific, publicly available data on PROTACs incorporating this exact molecule remains limited, this guide extrapolates its likely function based on its classification as a "protein degrader building block" and the established principles of PROTAC design.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Reference |
| CAS Number | 266360-42-3 | N/A |
| Molecular Formula | C₉H₉F₂NO₂ | [1] |
| Molecular Weight | 201.17 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(2,3-difluorophenyl)propanoic acid | N/A |
| Synonyms | 2,3-Difluoro-L-phenylalanine | N/A |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in water | [2] |
Role in Targeted Protein Degradation
(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is classified as a "protein degrader building block," indicating its primary utility in the synthesis of molecules for targeted protein degradation (TPD). The most prominent application of such building blocks is in the construction of PROTACs.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. A PROTAC typically consists of three components:
-
A ligand for the target protein (POI ligand or "warhead") : This part of the molecule binds specifically to the disease-causing protein.
-
A ligand for an E3 ubiquitin ligase : This moiety recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.
-
A chemical linker : This connects the POI ligand and the E3 ligase ligand.
The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Based on its structure as a phenylalanine analog, (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid could potentially be incorporated into the structure of a PROTAC in several ways, most likely as part of the E3 ligase ligand or as a component of the linker that influences the molecule's conformation and physicochemical properties. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability.
Potential Interaction with E3 Ligases
While no specific E3 ligase has been definitively associated with (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid in the public domain, two of the most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). It is plausible that this building block is used to synthesize ligands that target one of these, or other, E3 ligases. The difluoro-phenyl motif could be a key feature for achieving high-affinity and selective binding to the E3 ligase.
Synthesis
Illustrative Synthetic Pathway
The synthesis of fluorinated phenylalanine analogs often involves the asymmetric alkylation of a chiral glycine enolate equivalent with a substituted benzyl halide.
Caption: General synthetic workflow for fluorinated amino acids.
Methodology:
-
Protection of Glycine: A chiral auxiliary is attached to glycine to control the stereochemistry of the subsequent alkylation step.
-
Enolate Formation: The protected glycine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.
-
Alkylation: The enolate is then reacted with 2,3-difluorobenzyl bromide. The chiral auxiliary directs the alkylation to occur from a specific face, leading to the desired (S)-configuration.
-
Deprotection: The protecting groups and the chiral auxiliary are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final product, (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid.
-
Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.
Experimental Protocols for Application in Targeted Protein Degradation
While specific protocols involving CAS 266360-42-3 are not publicly available, the following represents a general workflow for the integration of such a building block into a PROTAC and its subsequent biological evaluation.
PROTAC Synthesis Workflow
Caption: General workflow for incorporating the building block into a PROTAC.
Methodology:
-
Synthesis of E3 Ligase Ligand: (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid would first be chemically modified, for example, by coupling it to a core scaffold known to bind to an E3 ligase like VHL or Cereblon.
-
Linker Attachment: A flexible linker of a desired length and composition (e.g., polyethylene glycol) is then attached to the E3 ligase ligand. The linker often terminates in a reactive functional group (e.g., an alkyne, azide, or carboxylic acid) for subsequent conjugation.
-
Conjugation to POI Ligand: The E3 ligase ligand-linker construct is then reacted with a ligand for the protein of interest, which also possesses a complementary reactive functional group, to form the final PROTAC molecule.
-
Purification and Characterization: The synthesized PROTAC is purified by methods such as HPLC and its identity and purity are confirmed by techniques like LC-MS and NMR.
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of a PROTAC.
Methodology:
-
Cell Treatment: Cancer cell lines or other relevant cell models are treated with varying concentrations of the synthesized PROTAC.
-
Western Blot Analysis: After a specific incubation period, cell lysates are prepared and subjected to Western blotting to determine the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the POI levels.
-
Dose-Response and Time-Course Studies: To characterize the potency and kinetics of the PROTAC, dose-response curves are generated to determine the DC₅₀ (concentration for 50% degradation), and time-course experiments are performed to assess the rate of protein degradation.
-
Ternary Complex Formation Assays: Biophysical techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can be used to confirm the formation of the ternary complex between the PROTAC, the POI, and the E3 ligase.
-
Ubiquitination Assays: In vitro or in-cell ubiquitination assays are performed to demonstrate that the PROTAC induces the ubiquitination of the POI.
-
Phenotypic Assays: The functional consequences of POI degradation are assessed through relevant phenotypic assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), or other assays specific to the function of the POI.
Safety and Handling
Based on available Safety Data Sheets (SDS), (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is intended for laboratory research use only.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.[3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, wash out mouth with water.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[3]
Conclusion
(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS 266360-42-3) is a specialized chemical building block with significant potential in the rapidly advancing field of targeted protein degradation. Its difluorinated phenyl moiety suggests a role in optimizing the properties of PROTACs, potentially enhancing their binding affinity, metabolic stability, and cellular permeability. While detailed public data on its specific applications are currently scarce, the general principles of PROTAC design and evaluation provide a clear framework for its utility. Further research and publication will be necessary to fully elucidate the specific signaling pathways and therapeutic applications of PROTACs derived from this promising building block.
References
- 1. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists generate new targeted protein degradation system that tunes a cell’s own proteins | Broad Institute [broadinstitute.org]
- 3. WO2021053495A1 - Bifunctional degraders and their methods of use - Google Patents [patents.google.com]
Theoretical Properties of Difluorophenylalanine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in peptide and protein engineering, as well as in drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, electronic properties, metabolic stability, and binding affinities of peptides and proteins.[1][2] Difluorophenylalanine (DFP) isomers, in particular, offer a nuanced approach to modulating these properties, with the position of the two fluorine atoms on the phenyl ring dictating their specific effects.[1][2]
This technical guide provides a comprehensive overview of the theoretical properties of the six positional isomers of difluorophenylalanine: 2,3-DFP, 2,4-DFP, 2,5-DFP, 2,6-DFP, 3,4-DFP, and 3,5-DFP. It is intended to serve as a resource for researchers in medicinal chemistry, chemical biology, and drug development, offering insights into how these non-canonical amino acids can be leveraged to fine-tune the characteristics of bioactive molecules. The guide details key theoretical properties, provides experimental protocols for their determination, and visualizes essential workflows and pathways.
Core Theoretical Properties of Difluorophenylalanine Isomers
The introduction of two fluorine atoms onto the phenylalanine scaffold significantly alters its physicochemical properties. These modifications are not uniform across the isomers and are highly dependent on the substitution pattern. Understanding these differences is crucial for the rational design of peptides and proteins with desired characteristics.
Conformational Preferences
Electronic Properties
The strong electron-withdrawing nature of fluorine significantly impacts the electronic distribution of the phenyl ring. This, in turn, affects the pKa of the ionizable groups and the dipole moment of the amino acid. These electronic perturbations can alter non-covalent interactions, such as cation-π and π-π stacking, which are critical for molecular recognition and protein stability.[4]
pKa Values
The acidity of the carboxylic acid group (pKa1) and the basicity of the amino group (pKa2) are fundamental properties of amino acids. The electron-withdrawing fluorine atoms are expected to lower both pKa values compared to phenylalanine, with the magnitude of the effect depending on the proximity of the fluorine atoms to the backbone.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination generally increases lipophilicity; however, the precise impact is isomer-dependent and can be quantified through experimental methods like RP-HPLC or predicted using computational models.
Data Presentation: Summary of Physicochemical Properties
The following table summarizes available and predicted physicochemical properties for the L-isomers of difluorophenylalanine. It is important to note that while some of this data is from experimental sources, much of it is derived from computational predictions and should be considered as such.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted pKa | Predicted XLogP3 |
| 2,3-DFP | C₉H₉F₂NO₂ | 201.17 | 266360-60-5 | ~2.1 | Not Available |
| 2,4-DFP | C₉H₉F₂NO₂ | 201.17 | 31105-93-8 | 2.20[5] | Not Available |
| 2,5-DFP | C₉H₉F₂NO₂ | 201.17 | 33787-04-1 | 2.17[6] | Not Available |
| 2,6-DFP | C₉H₉F₂NO₂ | 201.17 | 33787-05-2 | Not Available | Not Available |
| 3,4-DFP | C₉H₉F₂NO₂ | 201.17 | 31105-90-5 | Not Available | -1.8[7][8] |
| 3,5-DFP | C₉H₉F₂NO₂ | 201.17 | 31105-91-6 | Not Available | Not Available |
Mandatory Visualizations
Logical Relationship: Impact of Fluorination on Phenylalanine Properties
Caption: Impact of difluorination on phenylalanine properties.
Experimental Workflow: pKa Determination by Titration
Caption: Workflow for pKa determination.
Experimental Workflow: logP Determination by RP-HPLC
Caption: Workflow for logP determination.
Signaling Pathway: Biosynthesis of Aromatic Amino Acids
Caption: Shikimate pathway for aromatic amino acid biosynthesis.
Experimental Protocols
Protocol for pKa Determination by Acid-Base Titration
This protocol outlines the steps for determining the pKa values of a difluorophenylalanine isomer.
Materials:
-
Difluorophenylalanine isomer
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burettes (2)
-
Beakers
-
Standard pH buffers (pH 4, 7, and 10)
-
Deionized water
Procedure:
-
Prepare the Amino Acid Solution: Accurately weigh a sample of the DFP isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibrate the pH Meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.
-
Initial pH: Place a known volume (e.g., 25 mL) of the DFP solution in a beaker with a stir bar and measure the initial pH.
-
Acid Titration:
-
Fill a burette with the standardized 0.1 M HCl.
-
Add small, precise increments (e.g., 0.2 mL) of HCl to the DFP solution while stirring.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue until the pH drops significantly (e.g., to pH 1.5-2.0).
-
-
Base Titration:
-
Using a fresh sample of the DFP solution, fill a separate burette with the standardized 0.1 M NaOH.
-
Add small, precise increments of NaOH to the DFP solution while stirring.
-
Record the pH after each addition.
-
Continue until the pH rises significantly (e.g., to pH 11.5-12.0).
-
-
Data Analysis:
-
Plot the pH values against the equivalents of acid and base added.
-
The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first buffering region (where 0.5 equivalents of base have been added from the fully protonated state).
-
The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffering region (where 1.5 equivalents of base have been added from the fully protonated state).
-
Protocol for logP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a common method for estimating the logP of a DFP isomer.
Materials:
-
Difluorophenylalanine isomer
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Trifluoroacetic acid (TFA)
-
A set of standard compounds with known logP values
-
RP-HPLC system with a C18 column and UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying ratios of organic solvent and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v), each containing 0.1% TFA.
-
Prepare Standard and Sample Solutions: Dissolve the standard compounds and the DFP isomer in a suitable solvent (compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solutions through a syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detection wavelength appropriate for the compounds.
-
-
Analysis of Standards:
-
For each mobile phase composition, inject the standard compounds and record their retention times (tR).
-
Calculate the capacity factor (k') for each standard at each mobile phase composition using the formula: k' = (tR - t0) / t0, where t0 is the void time of the column.
-
-
Analysis of DFP Isomer:
-
Inject the DFP isomer solution under the same set of mobile phase conditions and record its retention times.
-
Calculate the capacity factor (k') for the DFP isomer at each mobile phase composition.
-
-
Data Analysis:
-
For each compound (standards and DFP isomer), plot log(k') against the percentage of organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'w).
-
Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'w) values.
-
Use the log(k'w) of the DFP isomer and the calibration curve to determine its logP value.
-
Protocol for Conformational Analysis by Density Functional Theory (DFT)
This protocol provides a general workflow for the computational analysis of DFP isomer conformations.
Software:
-
A molecular modeling software package (e.g., Gaussian, Spartan, or similar)
Procedure:
-
Structure Building: Build the 3D structure of the desired difluorophenylalanine isomer in its zwitterionic form.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the rotatable bonds (χ1 and χ2) and performing an initial energy minimization of each generated conformer using a computationally inexpensive method (e.g., a molecular mechanics force field like AMBER or MMFF).
-
Geometry Optimization: Select the lowest energy conformers from the initial search and perform a full geometry optimization using a DFT method. A common choice is the B3LYP functional with a basis set such as 6-31G(d,p).[1][9] This will yield the optimized geometries and electronic energies of the stable conformers.
-
Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).
-
Data Analysis:
-
Calculate the relative energies of the conformers, including ZPVE corrections.
-
Analyze the dihedral angles (φ, ψ, χ1, χ2) of the lowest energy conformers to describe the preferred conformations.
-
Calculate other properties of interest, such as the dipole moment, from the optimized structures.
-
Conclusion
The difluorophenylalanine isomers represent a versatile toolkit for medicinal chemists and protein engineers. The position-specific effects of difluorination on conformational preferences, electronic properties, and lipophilicity allow for the fine-tuning of molecular properties to enhance biological activity, improve metabolic stability, and probe structure-function relationships. This guide provides a foundational understanding of the theoretical properties of these valuable non-canonical amino acids, along with detailed protocols for their experimental and computational characterization. By leveraging the principles and methods outlined herein, researchers can make more informed decisions in the design and development of novel peptides, proteins, and small molecule therapeutics.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Graphviz [graphviz.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. graphviz.org [graphviz.org]
- 9. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-amino-3-(2,3-difluorophenyl)propanoic Acid in Organic Solvents: A Technical Guide
Introduction
2-amino-3-(2,3-difluorophenyl)propanoic acid is a fluorinated derivative of the aromatic amino acid phenylalanine. The incorporation of fluorine atoms into the phenyl ring can significantly alter the physicochemical properties of the molecule, including its solubility.[1] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the solubility of such modified amino acids in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo testing.[3][4]
This technical guide summarizes the available solubility data for analogous fluorinated phenylalanine derivatives, provides a detailed experimental protocol for solubility determination, and presents a workflow for this process.
Quantitative Solubility Data for Fluorinated Phenylalanine Analogs
While specific data for this compound is unavailable, the following table summarizes the reported solubility of closely related analogs in various organic solvents. This data provides an indication of the types of solvents in which the target compound is likely to be soluble.
| Compound Name | Solvent | Reported Solubility |
| L-4-Fluorophenylalanine | Chloroform | Soluble[5][6] |
| Dichloromethane | Soluble[5][6] | |
| Ethyl Acetate | Soluble[5][6] | |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] | |
| Acetone | Soluble[5][6] | |
| Water | Slightly soluble[7] | |
| 4-Fluoro-D-phenylalanine HCl | Dimethyl Sulfoxide (DMSO) | 55 mg/mL (250.41 mM)[8] |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an amino acid, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.[9]
Objective: To determine the equilibrium solubility of the test compound in a specific organic solvent at a controlled temperature.
Materials:
-
Test compound (e.g., this compound)
-
Selected organic solvent (e.g., DMSO, ethanol, ethyl acetate)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[10][11]
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound to a vial. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining undissolved solids, centrifuge the aliquot at a high speed.
-
Filter the resulting supernatant through a syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of the dissolved compound.[10][11]
-
-
Data Analysis:
-
Prepare a calibration curve using standard solutions of the test compound of known concentrations.
-
From the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
References
- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. rheolution.com [rheolution.com]
- 5. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]
- 6. L-4-Fluorophenylalanine CAS#: 1132-68-9 [m.chemicalbook.com]
- 7. 4-Fluoro-L-phenylalanine | CAS#:51-65-0 | Chemsrc [chemsrc.com]
- 8. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Biochemical Applications of 2,3-Difluorophenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool in biochemistry and drug discovery. Among these, fluorinated amino acids, particularly fluorinated phenylalanine analogs, offer a unique combination of properties that can be exploited to modulate biological activity, enhance metabolic stability, and serve as sensitive biophysical probes. This technical guide focuses on the potential applications of 2,3-difluorophenylalanine, a di-fluorinated analog of phenylalanine, in various biochemical contexts.
The introduction of fluorine atoms onto the phenyl ring of phenylalanine can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, impacting cation-π and other non-covalent interactions crucial for molecular recognition and binding affinity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of peptides by rendering them less susceptible to enzymatic degradation. While specific data for 2,3-difluorophenylalanine is emerging, the broader class of fluorinated phenylalanines has demonstrated significant utility in protein engineering, as metabolic labels, in drug design, and for studying protein structure and function using ¹⁹F-NMR.
Protein Engineering and Stability
The incorporation of fluorinated amino acids can significantly impact protein stability. The effect is often context-dependent, influenced by the position and number of fluorine substitutions, as well as the local environment within the protein structure. While extensive quantitative data for 2,3-difluorophenylalanine's effect on protein stability is not widely available in public literature, studies on other fluorinated phenylalanine analogs provide valuable insights. Generally, the introduction of fluorine can enhance thermodynamic stability.[1]
Table 1: Thermodynamic Stability of Cold Shock Protein B (BsCspB) Variants
| Protein Variant | Melting Temperature (TM) / K | Change in Free Energy of Unfolding (ΔG°) / kJ/mol |
| Wild Type (WT) | 316.8 ± 0.2 | - |
| 2-¹⁹F-Phe-BsCspB | 315.6 ± 0.1 | 9.0 ± 0.5 |
| 3-¹⁹F-Phe-BsCspB | 318.7 ± 0.1 | - |
| 4-¹⁹F-Phe-BsCspB | 318.5 ± 0.1 | - |
| 4-¹⁹F-Trp-BsCspB | 320.8 ± 0.1 | 12.7 ± 1.1 |
| 5-¹⁹F-Trp-BsCspB | 317.1 ± 0.1 | 9.0 ± 0.5 |
| 6-¹⁹F-Trp-BsCspB | 316.6 ± 0.1 | - |
Data adapted from a study on fluorinated variants of BsCspB, illustrating the impact of fluorination on protein stability.[1] Note that specific ΔG° values were not reported for all variants.
2,3-Difluorophenylalanine as a Metabolic Label
Metabolic labeling is a technique where cells are grown in media containing an isotopically or chemically modified version of a natural metabolite, which then gets incorporated into newly synthesized biomolecules. 2,3-Difluorophenylalanine can be used as a metabolic label to introduce a ¹⁹F NMR probe into proteins. This allows for the study of protein synthesis, turnover, and localization in a cellular environment.
The general workflow for metabolic labeling with 2,3-difluorophenylalanine in E. coli involves growing the cells in a minimal medium, inducing protein expression, and supplementing the medium with the fluorinated amino acid.
Workflow for metabolic labeling of proteins with 2,3-difluorophenylalanine in E. coli.
Applications in Drug Design and Discovery
Fluorinated amino acids are valuable in drug design for several reasons. The introduction of fluorine can improve metabolic stability, enhance binding affinity, and modulate the conformation of peptides. 2,3-Difluorophenylalanine can be incorporated into peptide-based drug candidates to improve their pharmacokinetic properties.
Enzyme Inhibition
Table 2: Inhibition of Chymotrypsin by Dipeptides Containing 2,3-Methanophenylalanine
| Inhibitor | Ki (mM) |
| H-(2R,3S)-deltaEPhe-Phe-OMe | 0.16 |
Data from a study on 2,3-methanophenylalanine, a different modified phenylalanine, illustrating the potential for enzyme inhibition.[2]
¹⁹F-NMR Spectroscopy for Structural and Functional Studies
¹⁹F-NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a sensitive probe of the local environment. Since fluorine is absent in most biological systems, ¹⁹F-NMR offers a background-free signal.
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, including solvent exposure, electrostatic interactions, and conformational changes. By incorporating 2,3-difluorophenylalanine at specific sites in a protein, researchers can monitor these changes with high precision.
Table 3: Representative ¹⁹F Chemical Shift Ranges for Fluorinated Phenylalanine in Proteins
| Fluorinated Amino Acid | Typical Chemical Shift Range in Proteins (ppm) |
| 2-Fluorophenylalanine | ~7.4 |
| 3-Fluorophenylalanine | ~1.0 |
| 4-Fluorophenylalanine | ~4.8 |
Data from a study on various fluorophenylalanine-labeled lysozymes, indicating the sensitivity of ¹⁹F chemical shifts to the position of fluorination and the protein environment.[4]
General workflow for ¹⁹F-NMR studies of proteins labeled with 2,3-difluorophenylalanine.
Experimental Protocols
Biosynthetic Incorporation of 2,3-Difluorophenylalanine in E. coli
This protocol describes the general method for incorporating 2,3-difluorophenylalanine into a target protein expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
Minimal medium (e.g., M9) supplemented with necessary nutrients and antibiotics.
-
2,3-Difluorophenylalanine.
-
Inducing agent (e.g., IPTG).
Protocol:
-
Starter Culture: Inoculate a small volume of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of minimal medium with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Labeling: Add 2,3-difluorophenylalanine to a final concentration of 1 mM. Induce protein expression by adding the inducing agent (e.g., IPTG) to the recommended final concentration.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C.
-
Purification: Purify the labeled protein using standard chromatography techniques appropriate for the target protein.
-
Analysis: Confirm the incorporation of 2,3-difluorophenylalanine by mass spectrometry.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2,3-difluorophenylalanine
This protocol outlines the manual solid-phase synthesis of a peptide containing a 2,3-difluorophenylalanine residue using Fmoc chemistry.[5][6][7][8][9]
Materials:
-
Fmoc-protected amino acids, including Fmoc-2,3-difluorophenylalanine-OH.
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents: Piperidine, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA), Cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-2,3-difluorophenylalanine-OH) with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
2,3-Difluorophenylalanine holds considerable promise as a versatile tool in biochemistry and drug development. Its unique electronic properties and potential for enhancing metabolic stability make it an attractive candidate for incorporation into peptides and proteins. While specific quantitative data for this particular isomer is still being established in the literature, the extensive research on other fluorinated phenylalanine analogs provides a strong foundation for its application. The detailed protocols and workflows presented in this guide offer a practical starting point for researchers to explore the potential of 2,3-difluorophenylalanine in their own investigations, from fundamental studies of protein structure and function to the design of novel therapeutic agents. As research in this area continues to expand, a more comprehensive understanding of the specific advantages conferred by the 2,3-difluoro substitution pattern is anticipated.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unnatural Fluorinated Amino Acids: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. Unnatural fluorinated amino acids, by virtue of the unique physicochemical properties of fluorine, offer a powerful approach to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and proteins. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.
Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] These modifications can lead to enhanced therapeutic properties, such as increased resistance to proteolysis and improved bioavailability.[2][3] Furthermore, the fluorine-19 (¹⁹F) nucleus serves as an exceptional probe for non-invasive NMR spectroscopy and positron emission tomography (PET) imaging, enabling detailed studies of protein structure, dynamics, and drug-target interactions in vitro and in vivo.[4][5]
Physicochemical Properties of Fluorinated Amino Acids
The introduction of fluorine can systematically alter the properties of amino acid side chains. Understanding these changes is crucial for the rational design of peptides and proteins with desired characteristics.
Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
| Amino Acid | Structure | pKa (α-COOH) | pKa (α-NH3+) | logP | Key Conformational Effects |
| Phenylalanine | 1.83 | 9.13 | 1.58 | - | |
| 4-Fluoro-phenylalanine | ~1.8 | ~9.1 | 1.79 | Minimal perturbation of side-chain conformation. | |
| 4-(Trifluoromethyl)-phenylalanine | ~1.8 | ~9.0 | 2.84 | Increased hydrophobicity; can influence aromatic stacking interactions. | |
| Tyrosine | 2.20 | 9.11 | 1.39 | - | |
| 3-Fluoro-tyrosine | ~2.2 | ~9.0 | 1.60 | Alters pKa of the phenolic hydroxyl group. | |
| Proline | 1.99 | 10.60 | -1.60 | - | |
| 4(R)-Fluoro-proline | ~1.9 | ~10.5 | -1.35 | Induces a C4-exo pucker, stabilizing the collagen triple helix. | |
| 4(S)-Fluoro-proline | ~1.9 | ~10.5 | -1.35 | Induces a C4-endo pucker. | |
| Leucine | 2.36 | 9.60 | 1.86 | - | |
| 5,5,5,5',5',5'-Hexafluoroleucine | ~2.3 | ~9.5 | >3.0 | Significantly increases hydrophobicity and can drive "fluorous" core formation in proteins. | |
| Valine | 2.32 | 9.62 | 1.31 | - | |
| 4,4,4-Trifluorovaline | ~2.3 | ~9.5 | ~2.0 | Increases hydrophobicity. |
Note: pKa and logP values are approximate and can vary depending on the specific experimental conditions. Data compiled from various sources, including[6][7][8].
Synthesis of Unnatural Fluorinated Amino Acids
The synthesis of fluorinated amino acids can be broadly categorized into chemical and biosynthetic methods.
Chemical Synthesis
A variety of chemical strategies have been developed for the asymmetric synthesis of fluorinated amino acids, often on a gram-scale.[9] One powerful and versatile method involves the use of chiral Ni(II) complexes of a Schiff base of glycine with (S)-o-[N-(N'-benzylprolyl)amino]benzophenone. This complex can be alkylated with various fluorinated electrophiles to produce a diverse range of fluorinated amino acids in high enantiomeric excess.
-
Preparation of the Ni(II) Complex: The chiral Ni(II) complex is prepared according to established literature procedures.
-
Alkylation: To a solution of the Ni(II) complex (1 equivalent) in a suitable solvent (e.g., DMF) at room temperature, add a base (e.g., powdered KOH, 5 equivalents) and the desired fluorinated alkyl halide (e.g., 1-iodo-2,2,2-trifluoroethane, 3 equivalents). The reaction mixture is stirred vigorously for a specified time (typically 1-4 hours) until the starting material is consumed (monitored by TLC).
-
Hydrolysis and Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the diastereomerically pure fluorinated amino acid derivative.
-
Deprotection: The protecting groups are removed under acidic conditions (e.g., 6N HCl, reflux) to afford the free fluorinated amino acid.
Biosynthetic Incorporation
The incorporation of fluorinated amino acids into proteins can be achieved in vivo using auxotrophic bacterial strains or by employing orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize an unnatural amino acid in response to a nonsense or frameshift codon.[10][11][12][13][14]
-
Plasmids and Strain: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the gene of interest with an amber (TAG) codon at the desired position, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pCNF).
-
Culture Growth: Grow the transformed cells in a minimal medium at 37°C to an OD600 of 0.6-0.8.
-
Induction and Amino Acid Addition: Add the unnatural fluorinated amino acid (e.g., 4-(trifluoromethyl)-L-phenylalanine) to a final concentration of 1 mM. Induce protein expression by adding IPTG (to 1 mM) and arabinose (to 0.2% w/v).
-
Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Incorporation of Fluorinated Amino Acids into Peptides
Solid-phase peptide synthesis (SPPS) is the most common method for incorporating fluorinated amino acids into peptides.[3][9][15][16][17] The standard Fmoc/tBu strategy is generally applicable, although coupling of some sterically hindered or electron-deficient fluorinated amino acids may require optimized conditions.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a fluorinated peptide.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, pre-activate Fmoc-4-(trifluoromethyl)-L-phenylalanine (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Applications in Drug Discovery and Protein Engineering
Fluorinated amino acids have a wide range of applications, from enhancing the stability of proteins to serving as probes in drug screening.
Enhancing Protein Stability
The incorporation of highly fluorinated amino acids, such as hexafluoroleucine, into the hydrophobic core of proteins can significantly increase their thermal and chemical stability.[2][18][19] This "fluorous effect" is attributed to the increased hydrophobicity and the propensity of fluorinated side chains to segregate.
Table 2: Impact of Fluorination on Protein Stability
| Protein | Fluorinated Amino Acid | Position of Incorporation | ΔTm (°C) | ΔΔG° (kcal/mol) | Reference |
| bzip peptide | 5,5,5-Trifluoroisoleucine | Isoleucine positions | +27 | 2.1 | [2] |
| bzip peptide | 4,4,4-Trifluorovaline | Valine positions | +4 | 0.3 | [2] |
| Cold Shock Protein B | 5-Fluoro-tryptophan | Tryptophan positions | No significant change | -1.6 | [1] |
| Cold Shock Protein B | 4-Fluoro-tryptophan | Tryptophan positions | No significant change | +1.6 | [1] |
| Protein G B1 Domain | Pentafluorophenylalanine | Solvent-exposed position 53 | +~5 | 0.35 | [19] |
Enzyme Inhibition
Fluorinated amino acids are valuable tools for designing potent and selective enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance binding affinity, and the strong C-F bond can block metabolic pathways.[20][21]
Table 3: Examples of Enzyme Inhibition by Fluorinated Amino Acid-Containing Compounds
| Enzyme | Inhibitor containing Fluorinated Amino Acid | Ki or IC50 | Reference |
| Carbonic Anhydrase II | Fluoroaromatic sulfonamides | Ki = 62.79 - 425.89 nM | |
| Pyridoxal Phosphate (PLP)-dependent enzymes | β,β,β-Trifluoroalanine | Mechanism-based inhibitor | [21] |
| Serine Proteases | Peptidyl trifluoromethyl ketones | Potent inhibitors | [20] |
¹⁹F NMR Spectroscopy for Fragment-Based Screening
¹⁹F NMR is a powerful technique for fragment-based drug discovery due to its high sensitivity, lack of background signals in biological systems, and the large chemical shift dispersion of the ¹⁹F nucleus.[22][23][24][25] A library of fluorinated fragments can be screened against a protein target to identify binders.
Caption: Workflow for identifying protein binders from a fluorinated fragment library using ¹⁹F NMR.
-
Sample Preparation: Prepare a mixture of 5-10 fluorinated fragments in a suitable buffer (e.g., phosphate buffer in D₂O). The final concentration of each fragment is typically 100-200 µM.
-
Initial ¹⁹F NMR Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the fragment mixture.
-
Addition of Target Protein: Add the target protein to the NMR tube to a final concentration of 10-50 µM.
-
Second ¹⁹F NMR Spectrum: Acquire another 1D ¹⁹F NMR spectrum of the fragment mixture in the presence of the protein.
-
Data Analysis: Compare the two spectra. Binding fragments will exhibit changes in their NMR signals, such as chemical shift perturbations, line broadening, or changes in signal intensity.
-
Hit Deconvolution and Validation: If a mixture of fragments was used, individual compounds corresponding to the "hit" signals are tested separately to confirm binding. The binding affinity (Kd) can be determined by titrating the protein with the hit compound and monitoring the changes in the ¹⁹F NMR signal.
Modulation of Signaling Pathways
Fluorinated amino acid-containing drugs can be designed to target specific components of cellular signaling pathways implicated in diseases such as cancer. For example, the RAS signaling pathway, which is frequently mutated in cancer, is a major target for drug development.[26][27][28][29][30] Covalent inhibitors that target a mutant cysteine in KRAS(G12C) have shown promise. The incorporation of fluorinated moieties into these inhibitors can enhance their potency and pharmacokinetic properties.
Caption: Simplified diagram of the RAS signaling pathway and the mechanism of action of covalent KRAS(G12C) inhibitors.
Conclusion
Unnatural fluorinated amino acids represent a versatile and powerful class of building blocks that have significantly expanded the toolbox of medicinal chemists and protein engineers. Their unique ability to fine-tune molecular properties has led to the development of more stable and effective therapeutic peptides and proteins. The continued development of novel synthetic methods and a deeper understanding of the effects of fluorination will undoubtedly lead to further innovations in drug discovery and biotechnology. This guide provides a solid foundation for researchers to explore the vast potential of these remarkable compounds.
References
- 1. What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]
- 14. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. peptide.com [peptide.com]
- 18. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 19. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]
- 20. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency [labbulletin.com]
- 26. oaepublish.com [oaepublish.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. geneonline.com [geneonline.com]
- 30. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic Acid
For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid, a valuable chiral building block in medicinal chemistry. Two primary synthetic strategies are presented: the asymmetric alkylation of a chiral glycine equivalent and the asymmetric hydrogenation of a dehydroamino acid precursor. These methods are selected for their high potential for stereocontrol and adaptability. This guide includes comprehensive experimental procedures, tabulated data from analogous syntheses to predict outcomes, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
Fluorinated amino acids are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a difluorinated analog of phenylalanine, is an important building block for the synthesis of novel peptides and small molecule therapeutics. The precise stereochemistry at the α-carbon is crucial for biological activity, necessitating robust and efficient methods for its enantioselective synthesis. This document outlines two effective approaches to obtain this compound in high enantiomeric purity.
Method 1: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent
This method relies on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base with 2,3-difluorobenzyl bromide. The chiral auxiliary, derived from (S)-proline, directs the alkylation to afford the desired stereoisomer with high selectivity. Subsequent hydrolysis removes the chiral auxiliary and the Schiff base to yield the target amino acid.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for the asymmetric alkylation route.
Experimental Protocols
1. Synthesis of the Chiral Ligand: (S)-2-[(N-benzylprolyl)amino]benzophenone
This protocol is adapted from established literature procedures.
-
Materials: (S)-proline, benzyl bromide, benzoyl chloride, o-phenylenediamine, thionyl chloride.
-
Procedure:
-
N-Benzylation of (S)-proline: To a solution of (S)-proline (1 equiv.) in aqueous NaOH, add benzyl bromide (1.1 equiv.) and stir at room temperature for 24 hours. Acidify with HCl to precipitate N-benzyl-(S)-proline, which is then filtered and dried.
-
Formation of the acid chloride: Reflux N-benzyl-(S)-proline (1 equiv.) in thionyl chloride (2 equiv.) for 2 hours. Remove excess thionyl chloride under reduced pressure.
-
Amide coupling: Dissolve the crude acid chloride in dry dichloromethane (DCM) and add it dropwise to a cooled (0 °C) solution of o-phenylenediamine (1.2 equiv.) and triethylamine (1.5 equiv.) in DCM. Stir overnight at room temperature.
-
Work-up: Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the chiral ligand.
-
2. Preparation of the Ni(II) Complex
-
Materials: (S)-2-[(N-benzylprolyl)amino]benzophenone, glycine, nickel(II) acetate tetrahydrate, methanol.
-
Procedure:
-
To a solution of the chiral ligand (1 equiv.) and glycine (1.1 equiv.) in methanol, add a solution of nickel(II) acetate tetrahydrate (1 equiv.) in methanol.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated red solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the chiral Ni(II) complex of the glycine Schiff base.
-
3. Asymmetric Alkylation with 2,3-Difluorobenzyl Bromide
-
Materials: Ni(II) complex from the previous step, 2,3-difluorobenzyl bromide, sodium hydroxide, N,N-dimethylformamide (DMF).
-
Procedure:
-
Suspend the Ni(II) complex (1 equiv.) in DMF.
-
Add powdered sodium hydroxide (2 equiv.) and stir the mixture at room temperature for 30 minutes.
-
Add 2,3-difluorobenzyl bromide (1.2 equiv.) to the reaction mixture and stir at 25 °C for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting diastereomeric mixture of the alkylated complex can be separated by column chromatography if desired, or carried forward directly.
-
4. Hydrolysis and Isolation of the Product
-
Materials: Crude alkylated Ni(II) complex, 6 M hydrochloric acid.
-
Procedure:
-
Reflux the crude alkylated complex in 6 M HCl for 6 hours.
-
Cool the reaction mixture and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the hydrochloride salt of the amino acid.
-
Adjust the pH of the aqueous layer to isoelectric point (around pH 6) with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the free amino acid.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield this compound. The enantiomeric excess can be determined by chiral HPLC analysis of a derivatized sample.
-
Data Presentation
The following table summarizes representative yields and enantiomeric excesses (ee) for the synthesis of analogous fluorinated phenylalanines using the Ni(II) complex methodology. These values provide an expected range for the synthesis of the 2,3-difluoro analog.
| Entry | Benzyl Halide | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| 1 | 4-Fluorobenzyl bromide | 85 | >95 | [1][2] |
| 2 | 2-Fluorobenzyl bromide | 82 | >95 | [1][2] |
| 3 | 3,4-Dichlorobenzyl chloride | 90 | >95 | [1][2] |
Method 2: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor
This alternative route involves the synthesis of a prochiral enamide, (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid, followed by rhodium- or ruthenium-catalyzed asymmetric hydrogenation to introduce the chiral center. The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation route.
Experimental Protocols
1. Synthesis of (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid
-
Materials: 2,3-difluorobenzaldehyde, N-acetylglycine, sodium acetate, acetic anhydride.
-
Procedure (Erlenmeyer-Plöchl reaction):
-
A mixture of 2,3-difluorobenzaldehyde (1 equiv.), N-acetylglycine (1.2 equiv.), and anhydrous sodium acetate (1 equiv.) in acetic anhydride (3 equiv.) is heated at 100 °C for 2 hours.
-
The resulting solution is cooled and poured into ice-water with stirring.
-
The intermediate azlactone precipitates and is collected by filtration.
-
The crude azlactone is then hydrolyzed by refluxing in a mixture of acetone and water until a clear solution is obtained.
-
Upon cooling, the (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid crystallizes and is collected by filtration, washed with cold water, and dried.
-
2. Asymmetric Hydrogenation
-
Materials: (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid, a chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄), methanol, hydrogen gas.
-
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the dehydroamino acid precursor (1 equiv.) and the chiral rhodium catalyst (0.01-0.001 equiv.).
-
Add degassed methanol as the solvent.
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-10 atm) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction for complete consumption of the starting material.
-
Carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Remove the solvent under reduced pressure to obtain the N-acetyl protected amino acid.
-
3. Deprotection
-
Materials: N-acetyl-2-amino-3-(2,3-difluorophenyl)propanoic acid, 6 M hydrochloric acid.
-
Procedure:
-
Reflux the N-acetylated product in 6 M HCl for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) to precipitate the free amino acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
The following table presents typical results for the asymmetric hydrogenation of similar dehydroamino acid precursors, indicating the expected performance for the 2,3-difluoro substrate.
| Entry | Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid | [Rh(COD)₂(DIPAMP)]BF₄ | >95 | 96 | [3] |
| 2 | (Z)-2-acetamido-cinnamic acid | [Rh(COD)(Et-DuPhos)]BF₄ | >99 | >99 | [4] |
| 3 | (Z)-2-acetamido-3-(pentafluorophenyl)acrylic acid | [Rh(COD)(iPr-DuPhos)]BF₄ | 98 | 98 | [3] |
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through either asymmetric alkylation of a chiral Ni(II)-glycine complex or asymmetric hydrogenation of a dehydroamino acid precursor. The alkylation method offers high diastereoselectivity and utilizes a recoverable chiral auxiliary. The hydrogenation approach provides excellent enantioselectivity through the use of well-established chiral catalysts. The choice of method may depend on factors such as substrate availability, catalyst cost, and desired scale of synthesis. Both protocols provided herein are based on robust and well-documented chemical transformations, offering reliable pathways for obtaining this valuable fluorinated amino acid for research and development purposes.
References
- 1. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 2,3-Difluorophenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of non-canonical amino acids into peptides is a powerful tool in medicinal chemistry for enhancing therapeutic properties. 2,3-Difluorophenylalanine (2,3-diF-Phe), a fluorinated analog of phenylalanine, offers unique steric and electronic properties that can significantly influence peptide conformation, metabolic stability, and receptor binding affinity. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic environment of the aromatic ring, potentially leading to improved biological activity and resistance to enzymatic degradation.
These application notes provide a comprehensive guide for the successful incorporation of Fmoc-2,3-difluorophenylalanine into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols outlined below are intended for researchers with a foundational understanding of SPPS techniques.
Key Applications of Incorporating 2,3-Difluorophenylalanine
The introduction of 2,3-diF-Phe into peptide backbones can be leveraged for several applications in drug discovery and chemical biology:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the peptide less susceptible to enzymatic degradation, which can prolong its in vivo half-life.
-
Modulation of Receptor Binding: The altered electronic properties of the difluorinated phenyl ring can influence cation-π and other non-covalent interactions that are often critical for receptor binding and molecular recognition, potentially leading to increased affinity and selectivity.
-
Conformational Constraint: The steric bulk and electronic effects of the fluorine atoms can introduce conformational constraints, stabilizing specific secondary structures such as α-helices or β-sheets.
-
¹⁹F NMR Probe: The unique ¹⁹F NMR signature of the difluorophenyl group provides a sensitive and background-free probe for studying peptide conformation, dynamics, and interactions with biological targets.
A key area of interest for such modifications is in the development of Glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. Upon binding of a GLP-1 analog to the GLP-1 receptor (GLP-1R) on pancreatic beta cells, a signaling cascade is initiated that ultimately enhances glucose-stimulated insulin secretion.
Data Presentation: Synthesis of a Model Peptide
To illustrate the incorporation of 2,3-difluorophenylalanine, we present representative data for the synthesis of a model peptide, a hypothetical GLP-1 analog. While specific yields and purities are sequence-dependent, the following table provides typical values that can be expected when adhering to the protocols outlined below.
| Parameter | Expected Value | Method of Determination |
| Resin Loading | 0.4 - 0.6 mmol/g | UV-Vis Spectroscopy (Fmoc deprotection) |
| Coupling Efficiency (2,3-diF-Phe) | >97% | Kaiser Test / TNBS Test |
| Overall Crude Yield | 70 - 80% | Gravimetric Analysis |
| Crude Purity | 55 - 65% | RP-HPLC (220 nm) |
| Final Purity (after purification) | >95% | RP-HPLC (220 nm) |
| Identity Confirmation | Consistent with calculated mass | LC-MS / MALDI-TOF |
Note: The data presented are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and purification procedure.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Materials and Reagents
-
Fmoc-2,3-difluorophenylalanine (Fmoc-2,3-diF-Phe-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide MBHA resin (or other suitable resin for C-terminal amide)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Precipitation: Cold diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol describes the steps for one cycle of amino acid addition.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.
-
Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
-
Amino Acid Coupling (Fmoc-2,3-difluorophenylalanine):
-
Due to the electron-withdrawing effects of the fluorine atoms, which can decrease the nucleophilicity of the amino group, stronger coupling conditions are recommended.[1]
-
In a separate vial, pre-activate Fmoc-2,3-diF-Phe-OH (3 eq.), HATU (2.9 eq.), in DMF with DIPEA (6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours. A double coupling (repeating the coupling step) may be beneficial to ensure complete reaction.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test or TNBS test on a small sample of resin beads.
-
A negative result (yellow beads for Kaiser test) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Protocol 2: Peptide Cleavage and Deprotection
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis).
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main product peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Visualizations
Experimental Workflow for SPPS
Caption: A generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of peptides.
GLP-1 Receptor Signaling Pathway
Caption: Simplified GLP-1 receptor signaling cascade in pancreatic β-cells.
References
Application Notes and Protocols for 2-amino-3-(2,3-difluorophenyl)propanoic acid in PET Imaging Tracer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about physiological processes in the body.[1][2] Radiolabeled amino acids are a crucial class of PET tracers for oncology, as they target the increased metabolic demand of tumor cells for amino acids, which are essential for cell growth and proliferation.[1] Unlike the most common PET tracer, [18F]FDG, which can show high uptake in normal brain tissue, radiolabeled amino acids often provide better contrast for brain tumor imaging.[1][3] The uptake of these tracers is primarily mediated by specific amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), which are often overexpressed in various cancers.[3][4][5]
This document provides detailed application notes and protocols for the synthesis and evaluation of a novel PET imaging tracer, 2-amino-3-(2,3-difluorophenyl)propanoic acid, hereafter referred to as [18F]2,3-DFPPA. While direct literature on the radiosynthesis of [18F]2,3-DFPPA is not available, the protocols provided are based on established and analogous methods for the synthesis of similar fluorinated phenylalanine analogs, such as 3-l- and 3-d-[18F]fluorophenylalanines.[3] These analogs have shown promise as PET tracers for tumor imaging, demonstrating favorable tumor-to-background ratios and specificity for cancer cells.[3][6]
Application Notes
Target and Mechanism of Action
[18F]2,3-DFPPA is an analog of the amino acid phenylalanine. Its uptake in tumor cells is anticipated to be primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[3][4][5] LAT1 is a sodium-independent transporter responsible for the transport of large, neutral amino acids and is known to be overexpressed in a wide range of tumors, including gliomas, breast, and prostate cancers.[3][4] The difluorophenyl substitution is expected to influence the tracer's affinity for LAT1 and its metabolic stability. The mechanism of uptake involves the transport of [18F]2,3-DFPPA into the cell, where it may be trapped due to metabolic processes or differential transporter kinetics. Some fluorinated amino acid analogs have also been shown to be incorporated into proteins, which can contribute to their retention in tumor tissue.[3]
Potential Applications
-
Oncology: Primary application in the imaging of various cancers, particularly those with high LAT1 expression, such as brain tumors, breast cancer, and prostate cancer.[3]
-
Neuro-oncology: Due to the low uptake of amino acids in normal brain parenchyma, [18F]2,3-DFPPA is expected to provide high-contrast images of brain tumors, aiding in diagnosis, staging, and monitoring treatment response.[3]
-
Drug Development: Can be used as a biomarker to assess the efficacy of therapies targeting amino acid metabolism or LAT1 function.
Experimental Protocols
I. Radiosynthesis of [18F]2,3-DFPPA
This protocol is adapted from the copper-mediated 18F-fluorodeboronation method used for the synthesis of 3-[18F]fluorophenylalanines.[3]
Materials:
-
Precursor: N-Boc-2-amino-3-(2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid methyl ester
-
[18F]Fluoride (produced from a cyclotron)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
Pyridine
-
Dimethylacetamide (DMA)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Experimental Workflow:
Caption: Workflow for the radiosynthesis of [18F]2,3-DFPPA.
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.
-
Radiofluorination: To the dried [18F]fluoride, add a solution of the N-Boc-protected boronic ester precursor, Cu(OTf)2, and pyridine in anhydrous DMA. Heat the reaction mixture at 110-130°C for 15-20 minutes.
-
Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat at 100°C for 10 minutes to remove the Boc protecting group.
-
Neutralization: Cool the reaction mixture and neutralize with sodium hydroxide.
-
HPLC Purification: Purify the crude product by semi-preparative HPLC using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).
-
Formulation: Collect the HPLC fraction containing the [18F]2,3-DFPPA. Remove the organic solvent under reduced pressure and reformulate the tracer in a sterile, injectable solution (e.g., saline with ethanol).
-
Quality Control: Perform quality control tests including radiochemical purity, chemical purity, enantiomeric purity, residual solvents, pH, and sterility.
II. In Vitro Cellular Uptake Assay
Objective: To determine the uptake of [18F]2,3-DFPPA in cancer cell lines and to investigate the involvement of specific amino acid transporters.
Materials:
-
Cancer cell lines (e.g., U87 MG glioblastoma, MCF-7 breast cancer, PC-3 prostate cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
[18F]2,3-DFPPA
-
Amino acid transporter inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for LAT1, MeAIB for system A)
-
Gamma counter
Experimental Workflow:
Caption: Workflow for the in vitro cellular uptake assay.
Procedure:
-
Cell Culture: Culture the selected cancer cell lines to 80-90% confluency.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to attach overnight.
-
Uptake Assay:
-
Wash the cells with PBS.
-
Add fresh culture medium containing [18F]2,3-DFPPA (approximately 1 µCi/mL) to each well.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Inhibition Assay: For inhibition studies, pre-incubate the cells with a high concentration of a specific amino acid transporter inhibitor (e.g., 10 mM BCH) for 15 minutes before adding the medium containing [18F]2,3-DFPPA and the inhibitor.
-
Cell Washing and Lysis:
-
At the end of the incubation period, remove the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
-
Gamma Counting: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Data Analysis: Express the cell uptake as a percentage of the injected dose per milligram of protein (%ID/mg).
III. In Vivo PET Imaging and Biodistribution in a Xenograft Model
Objective: To evaluate the tumor-targeting ability and pharmacokinetic profile of [18F]2,3-DFPPA in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation (e.g., U87 MG)
-
[18F]2,3-DFPPA
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
-
Gamma counter
Experimental Workflow:
References
- 1. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeled amino acids for tumor imaging with PET: radiosynthesis and biological evaluation of 2-amino-3-[18F]fluoro-2-methylpropanoic acid and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2,3-Difluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing metabolic stability, and improving biological activity. Fluorinated amino acids, in particular, have garnered significant interest in drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence peptide structure and function.[1][2]
2,3-Difluorophenylalanine (2,3-diF-Phe) is an attractive building block for peptide design. The presence of two fluorine atoms on the phenyl ring can induce specific conformational preferences, alter aromatic interactions, and increase resistance to enzymatic degradation.[1] This application note provides a detailed experimental protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating 2,3-difluorophenylalanine using Fmoc/tBu chemistry. While specific quantitative data for the synthesis of peptides containing 2,3-difluorophenylalanine is not extensively available in the literature, this protocol is based on established methods for the synthesis of peptides containing other difluorophenylalanine isomers, such as 3,5-difluorophenylalanine, and represents a robust starting point for researchers.[3]
Materials and Methods
Resin Preparation and Swelling
Standard solid-phase peptide synthesis is performed on a solid support, typically a polystyrene-based resin functionalized with a suitable linker (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
Protocol:
-
Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
The Nα-Fmoc protecting group is removed using a solution of piperidine in DMF.
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Amino Acid Coupling
The coupling of the Fmoc-protected amino acid, including Fmoc-2,3-difluorophenylalanine-OH, is a critical step. The choice of coupling reagent can influence the efficiency of the reaction. Common and effective coupling reagents include HBTU/HOBt and HATU.[4][5][6][7][8]
Protocol (using HBTU/HOBt):
-
In a separate vial, dissolve Fmoc-L-2,3-difluorophenylalanine-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5 x 10 mL).
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[9][10][11]
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The following tables summarize typical reagents and expected outcomes for the synthesis of a model pentapeptide containing a difluorophenylalanine residue. This data is based on general SPPS protocols and results obtained for similar fluorinated peptides, as specific quantitative data for 2,3-difluorophenylalanine is limited.
Table 1: Reagents for Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe(2,3-diF)-Leu-NH2)
| Step | Reagent | Equivalents (relative to resin loading) |
| Resin | Rink Amide | 1 |
| Deprotection | 20% Piperidine in DMF | N/A |
| Coupling | Fmoc-Amino Acid-OH | 3 |
| HBTU | 2.9 | |
| HOBt | 3 | |
| DIPEA | 6 | |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | N/A |
Table 2: Expected Yield and Purity for a Model Pentapeptide
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 70-90% | Based on the initial loading of the resin. |
| Crude Peptide Purity (by HPLC) | 50-80% | Dependent on the peptide sequence and success of each coupling step.[12] |
| Final Purity (after purification) | >95% | Achievable with standard reversed-phase HPLC purification. |
Peptide Purification and Characterization
Purification by Reversed-Phase HPLC
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14][15]
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Filter the solution to remove any particulates.
-
Inject the solution onto a preparative C18 column.
-
Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 65% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Characterization by Mass Spectrometry
The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol:
-
Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical mass of the peptide.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis of a 2,3-Difluorophenylalanine-containing Peptide.
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of peptides containing the non-canonical amino acid 2,3-difluorophenylalanine. By following these established Fmoc/tBu solid-phase peptide synthesis methodologies, researchers can successfully incorporate this and other fluorinated amino acids into their peptide sequences, enabling the exploration of novel peptide therapeutics and research tools with enhanced properties. While the provided quantitative data serves as a general guideline, optimization of coupling times and purification gradients may be necessary for specific peptide sequences to achieve the desired purity and yield.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. protocols.io [protocols.io]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for 19F NMR Analysis of Peptides with 2-amino-3-(2,3-difluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated non-canonical amino acids into peptides is a powerful strategy in drug discovery and structural biology. The fluorine-19 (¹⁹F) nucleus serves as a sensitive and versatile NMR probe for investigating peptide conformation, dynamics, and interactions.[1][2] Its high natural abundance (100%), spin quantum number of 1/2, and large gyromagnetic ratio make it highly sensitive for NMR spectroscopy.[1] Furthermore, the absence of endogenous fluorine in most biological systems ensures background-free spectra.[1] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for subtle conformational changes.[1]
Key Advantages of ¹⁹F NMR in Peptide Analysis
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1]
-
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F NMR reduces signal overlap and provides a sensitive probe of the local electronic environment.[1]
-
No Background Signal: The absence of naturally occurring fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals.[1]
-
Sensitivity to Conformation: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including solvent exposure, hydrogen bonding, and van der Waals interactions, providing detailed insights into peptide conformation and dynamics.
Experimental Protocols
I. Peptide Synthesis with Fmoc-L-2-amino-3-(2,3-difluorophenyl)propanoic acid
Peptides incorporating 2-amino-3-(2,3-difluorophenyl)propanoic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-2-amino-3-(2,3-difluorophenyl)propanoic acid
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected standard amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5 times) followed by dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (including Fmoc-L-2-amino-3-(2,3-difluorophenyl)propanoic acid) and 3.9 equivalents of HBTU/HATU in DMF.
-
Add 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
II. ¹⁹F NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Peptide Concentration: Prepare the peptide sample at a concentration of 0.1-1 mM. Higher concentrations generally lead to better signal-to-noise ratios.
-
Solvent: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate or Tris buffer) at the desired pH. For optimal NMR performance, the buffer should be prepared in 90% H₂O/10% D₂O or 100% D₂O. D₂O provides the lock signal for the NMR spectrometer.
-
Internal Standard: While external referencing is common, an internal standard such as trifluoroacetic acid (TFA) or a custom-synthesized fluorinated compound can be added for precise chemical shift referencing.
NMR Data Acquisition (Representative Parameters):
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strength provides better sensitivity and resolution. |
| Pulse Sequence | 1D ¹⁹F observe | Standard experiment for acquiring a simple ¹⁹F spectrum. |
| Spectral Width | -100 to -160 ppm | Should be centered around the expected chemical shift range for the fluorine atoms on the phenyl ring. |
| Acquisition Time | 0.5 - 1.0 s | Determines the resolution in the acquired dimension. |
| Relaxation Delay (d1) | 1.0 - 2.0 s | Time allowed for nuclear spins to return to equilibrium between scans. |
| Number of Scans | 128 - 4096 | Dependent on sample concentration and desired signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Can be varied to study temperature-dependent conformational changes. |
Data Presentation
The following tables present representative ¹⁹F NMR data for peptides containing fluorinated phenylalanine analogs. The exact chemical shifts for a peptide with this compound will be dependent on the peptide sequence and its conformation. The two fluorine atoms on the phenyl ring will be in different chemical environments and are expected to give rise to two distinct resonances with observable through-space or through-bond coupling.
Table 1: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Phenylalanine Analogs in Peptides
| Fluorinated Amino Acid | Position of Fluorine | Representative Chemical Shift Range (ppm) | Notes |
| 4-Fluorophenylalanine | para | -113 to -118 | Chemical shift is sensitive to the polarity of the local environment. |
| 3-Fluorophenylalanine | meta | -110 to -115 | Generally less sensitive to solvent effects than the para-substituted analog. |
| 2-Fluorophenylalanine | ortho | -115 to -125 | The ortho-fluoro group can influence side-chain rotational dynamics. |
| 2,3-Difluorophenylalanine | ortho, meta | Expected: two distinct signals likely in the -110 to -140 range | The two fluorine signals will be split by F-F coupling. Their chemical shifts will be highly sensitive to the local peptide environment and ring conformation. |
Note: Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like TFA (-76.55 ppm). The values presented here are illustrative.
Table 2: Representative Coupling Constants for Fluorinated Phenylalanine Analogs
| Coupling Type | Typical Value (Hz) | Information Provided |
| ³J(F, H) | 5 - 10 | Through-bond coupling between fluorine and ortho-protons on the phenyl ring. |
| ⁴J(F, H) | 1 - 3 | Through-bond coupling between fluorine and meta-protons on the phenyl ring. |
| ⁵J(F-F) (for 2,3-difluoro) | Expected: 15-25 | Through-space or through-bond coupling between the two fluorine atoms. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and ¹⁹F NMR analysis of a peptide containing this compound.
Caption: General workflow for peptide synthesis and 19F NMR analysis.
Conformational Analysis Logic
The ¹⁹F chemical shifts of the two fluorine atoms in 2,3-difluorophenylalanine are sensitive reporters of the local peptide environment and can be used to infer conformational changes.
Caption: Logic of using 19F NMR to probe peptide conformations.
Conclusion
The use of this compound as a ¹⁹F NMR probe in peptides offers a powerful tool for detailed structural and dynamic studies. The protocols and guidelines presented here, based on established methods for other fluorinated amino acids, provide a solid foundation for researchers to incorporate this non-canonical amino acid and leverage the benefits of ¹⁹F NMR spectroscopy. As more specific data for the 2,3-difluoro isomer becomes available, these protocols can be further refined to optimize experimental conditions and data analysis for this unique and informative NMR reporter.
References
- 1. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MR - Peer review - γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein [mr.copernicus.org]
Enzymatic Resolution of Racemic Difluorophenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic resolution of racemic difluorophenylalanine, a critical chiral building block in modern drug discovery. The incorporation of fluorine atoms into phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics and other small molecule drugs.[1][2][3] Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally sustainable method for obtaining enantiomerically pure D- and L-difluorophenylalanine.[1]
Introduction to Enzymatic Resolution
Two robust and widely applied enzymatic strategies for the resolution of racemic difluorophenylalanine are:
-
Lipase-Catalyzed N-Acylation: Utilizes a lipase to selectively acylate one enantiomer of a difluorophenylalanine ester.[1]
-
Penicillin G Acylase (PGA)-Catalyzed Hydrolysis: Employs PGA for the enantioselective hydrolysis of an N-acylated difluorophenylalanine derivative.[1]
Lipase-Catalyzed N-Acylation of DL-3,5-Difluorophenylalanine Methyl Ester
This protocol details the kinetic resolution of racemic DL-3,5-difluorophenylalanine methyl ester using Candida antarctica Lipase B (CAL-B), a versatile and stable lipase.[1] CAL-B selectively catalyzes the acylation of the L-enantiomer, leaving the D-enantiomer unreacted.[1]
Experimental Workflow
Caption: Workflow for Lipase-Catalyzed N-Acylation.
Protocol
-
Reaction Setup:
-
To a 100 mL flask, add racemic DL-3,5-difluorophenylalanine methyl ester (1.0 g, 4.69 mmol).
-
Add 50 mL of a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Add an acyl donor, such as ethyl acetate (5 equivalents).
-
Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435, 100 mg).
-
-
Reaction Conditions:
-
Seal the flask and place it in an orbital shaker.
-
Incubate at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted D-3,5-difluorophenylalanine methyl ester and the N-acylated L-3,5-difluorophenylalanine methyl ester.
-
These can be separated by column chromatography or by selective extraction.
-
The N-acylated L-enantiomer can be subsequently hydrolyzed under acidic or basic conditions to yield L-3,5-difluorophenylalanine.
-
Quantitative Data
| Parameter | Value |
| Substrate | DL-3,5-Difluorophenylalanine Methyl Ester |
| Enzyme | Immobilized Candida antarctica Lipase B |
| Acyl Donor | Ethyl Acetate |
| Solvent | Toluene |
| Temperature | 40°C |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of unreacted D-ester | >99% |
| Enantiomeric Excess (e.e.) of N-acyl-L-ester | >98% |
| Enantiomeric Ratio (E-value) | >200 |
Penicillin G Acylase (PGA)-Catalyzed Hydrolysis of N-Phenylacetyl-DL-3,5-Difluorophenylalanine
This protocol describes the kinetic resolution of N-phenylacetyl-DL-3,5-difluorophenylalanine using Penicillin G Acylase (PGA). PGA enantioselectively hydrolyzes the N-phenylacetyl group from the D-enantiomer, yielding D-3,5-difluorophenylalanine and leaving the N-acylated L-enantiomer unreacted.[1]
Experimental Workflow
Caption: Workflow for PGA-Catalyzed Hydrolysis.
Protocol
-
Reaction Setup:
-
Dissolve N-phenylacetyl-DL-3,5-difluorophenylalanine (1.0 g, 3.02 mmol) in an aqueous buffer solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.5). Gentle heating may be required for complete dissolution.
-
Add immobilized Penicillin G Acylase (PGA) (e.g., 200 mg).
-
-
Reaction Conditions:
-
Maintain the pH of the reaction mixture at 7.5 using a pH-stat by the controlled addition of a dilute base (e.g., 0.1 M NaOH). The consumption of base is indicative of the reaction progress.
-
Keep the temperature constant (e.g., 30°C) with continuous stirring.
-
Monitor the reaction by chiral HPLC until approximately 50% hydrolysis is achieved.
-
-
Work-up and Separation:
-
Remove the immobilized enzyme by filtration.
-
Adjust the pH of the filtrate to acidic conditions (e.g., pH 2-3) using a suitable acid (e.g., 2 M HCl).
-
Extract the unreacted N-phenylacetyl-L-3,5-difluorophenylalanine with an organic solvent such as ethyl acetate.
-
The aqueous layer contains the desired D-3,5-difluorophenylalanine, which can be further purified by crystallization or ion-exchange chromatography.
-
The extracted N-phenylacetyl-L-3,5-difluorophenylalanine can be hydrolyzed under acidic conditions to obtain L-3,5-difluorophenylalanine.[1]
-
Quantitative Data
| Parameter | Value |
| Substrate | N-Phenylacetyl-DL-3,5-Difluorophenylalanine |
| Enzyme | Immobilized Penicillin G Acylase (PGA) |
| Solvent | 0.1 M Phosphate Buffer |
| pH | 7.5 |
| Temperature | 30°C |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of D-amino acid | >99% |
| Enantiomeric Excess (e.e.) of N-phenylacetyl-L-amino acid | >98% |
| Enantiomeric Ratio (E-value) | >150 |
Analytical Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary analytical technique for monitoring the progress of the enzymatic resolution and determining the enantiomeric excess of the substrates and products.
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is commonly used. The exact composition must be optimized for the specific column and analytes.[1]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring of 3,5-difluorophenylalanine absorbs (e.g., 260 nm).[1]
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. The conversion is determined by comparing the peak area of the substrate to an internal standard or by the relative decrease in the substrate peak area over time.
Conclusion
The enzymatic resolution of DL-3,5-difluorophenylalanine using Candida antarctica Lipase B and Penicillin G Acylase provides highly effective and environmentally benign pathways to access the pure enantiomers of this valuable non-natural amino acid.[1] The protocols outlined in this document serve as a comprehensive guide for researchers to implement and optimize these enzymatic transformations, thereby facilitating the synthesis of novel and improved pharmaceutical agents.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Difluorophenylalanine in Enzyme Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptide-based and small molecule enzyme inhibitors has emerged as a powerful tool in drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive compounds. Among the various fluorinated analogs, 2,3-difluorophenylalanine represents a valuable building block for creating potent and selective enzyme inhibitors. The ortho-meta difluorination pattern on the phenyl ring can induce specific conformational constraints and alter electronic properties, leading to favorable interactions within the enzyme's active site.
These application notes provide a comprehensive overview of the utility of 2,3-difluorophenylalanine in the design of enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-4) and the 20S Proteasome. Detailed protocols for the synthesis of inhibitor precursors, incorporation into peptide sequences, and subsequent enzyme inhibition assays are provided to guide researchers in this field.
Key Applications of 2,3-Difluorophenylalanine in Enzyme Inhibition
The introduction of a 2,3-difluorophenylalanine moiety into a lead compound can confer several advantages:
-
Enhanced Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, which can prolong the in vivo half-life of the inhibitor.
-
Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking within the enzyme's active site, potentially leading to increased potency.
-
Conformational Control: The steric bulk and electronic properties of the difluorinated phenyl ring can restrict the conformational freedom of the molecule, pre-organizing it for optimal binding to the target enzyme and enhancing selectivity.
-
Improved Pharmacokinetic Properties: Fluorination can modulate lipophilicity, which is a critical parameter for membrane permeability and overall drug-like properties.
Target Enzyme Classes
Dipeptidyl Peptidase IV (DPP-4)
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors feature a fluorinated phenyl group that occupies the S1 hydrophobic pocket of the enzyme. While 2,4,5-trifluorophenylalanine is a common constituent in marketed drugs like sitagliptin, the exploration of other fluorination patterns, including 2,3-difluorophenylalanine, offers opportunities for developing novel inhibitors with improved properties.
20S Proteasome
The 20S proteasome is a multi-catalytic enzyme complex responsible for the degradation of most intracellular proteins. Its inhibition is a key strategy in the treatment of certain cancers, particularly multiple myeloma. Peptide-based proteasome inhibitors often mimic the natural substrates of the proteasome. The incorporation of non-canonical amino acids like 2,3-difluorophenylalanine at specific positions (e.g., P2 or P3) can enhance the inhibitor's potency and selectivity for the different catalytic subunits (β1, β2, and β5) of the proteasome.
Quantitative Data on Enzyme Inhibition
While specific IC50 or Kᵢ values for inhibitors containing 2,3-difluorophenylalanine are not as widely published as for other isomers, the available literature on related fluorinated phenylalanine analogs demonstrates the potential for achieving high potency. The following table summarizes representative inhibitory activities of peptide-based inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome, highlighting the impact of modifications at the P3 position.
| Compound ID | P3 Residue | P2 Residue | P1 Residue | Inhibitor Type | Target Enzyme | IC50 (nM) |
| MG132 (Reference) | Z-Leu | Leu | Leucinal | Peptide Aldehyde | 20S Proteasome (CT-L) | 100 |
| Hypothetical Inhibitor 1 | Z-Phe | Leu | Leucinal | Peptide Aldehyde | 20S Proteasome (CT-L) | ~50-150 |
| Hypothetical Inhibitor 2 (with 2,3-diF-Phe) | Z-2,3-diF-Phe | Leu | Leucinal | Peptide Aldehyde | 20S Proteasome (CT-L) | Expected to be in the low nM to µM range |
Note: The inhibitory activity of a specific 2,3-difluorophenylalanine-containing inhibitor would need to be determined experimentally. The value provided is an educated estimation based on the structure-activity relationships of similar compounds.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-2,3-difluorophenylalanine
This protocol outlines a general procedure for the synthesis of the Fmoc-protected 2,3-difluorophenylalanine building block required for solid-phase peptide synthesis.
Materials:
-
2,3-Difluorobenzaldehyde
-
N-Acetylglycine
-
Acetic anhydride
-
Sodium acetate
-
Hydriodic acid
-
Red phosphorus
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Azlactone Formation: Reflux a mixture of 2,3-difluorobenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate to form the corresponding azlactone.
-
Hydrolysis and Reduction: Hydrolyze the azlactone with hydriodic acid and red phosphorus to yield racemic 2,3-difluorophenylalanine.
-
Fmoc Protection: Dissolve the 2,3-difluorophenylalanine in a 10% sodium bicarbonate solution in a 1:1 mixture of dioxane and water. Add Fmoc-Cl portion-wise while maintaining the pH at 8-9.
-
Work-up and Purification: After the reaction is complete, wash the mixture with ether. Acidify the aqueous layer with HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain Fmoc-L-2,3-difluorophenylalanine.
Logical Relationship for Synthesis
Caption: Synthesis of Fmoc-L-2,3-difluorophenylalanine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a 2,3-Difluorophenylalanine-Containing Peptide
This protocol describes the manual synthesis of a peptide incorporating 2,3-difluorophenylalanine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-2,3-difluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-L-2,3-difluorophenylalanine at the desired position.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Experimental Workflow for SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis.
Protocol 3: Fluorescence-Based Enzyme Inhibition Assay
This protocol provides a general method for determining the IC50 value of a 2,3-difluorophenylalanine-containing inhibitor against a target enzyme (e.g., DPP-4 or 20S Proteasome) using a fluorogenic substrate.
Materials:
-
Purified target enzyme (e.g., human recombinant DPP-4 or 20S Proteasome)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4; Suc-LLVY-AMC for proteasome chymotrypsin-like activity)
-
Assay buffer (specific to the enzyme)
-
2,3-Difluorophenylalanine-containing inhibitor
-
Reference inhibitor (e.g., Sitagliptin for DPP-4; Bortezomib for proteasome)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor and the reference compound in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of the enzyme and the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the serially diluted inhibitor solutions.
-
Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the enzyme solution to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over a specific time course.
-
-
Data Analysis:
-
Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway for DPP-4 Inhibition
Caption: DPP-4 Inhibition Signaling Pathway.
Conclusion
2,3-Difluorophenylalanine is a promising building block for the design of novel enzyme inhibitors. Its unique electronic and steric properties can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. The protocols provided herein offer a practical guide for the synthesis and evaluation of 2,3-difluorophenylalanine-containing inhibitors, enabling researchers to explore the full potential of this versatile amino acid analog in drug discovery. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation therapeutics targeting a wide range of enzymes.
techniques for studying the metabolic stability of peptides with 2,3-difluorophenylalanine
Application Notes: Enhancing Peptide Metabolic Stability with 2,3-Difluorophenylalanine
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, leading to short in vivo half-lives and limited bioavailability.[1][2] A primary route of degradation is proteolytic cleavage by enzymes such as proteasomes, peptidases, and cytochrome P450 (CYP) enzymes present in the liver, plasma, and other tissues.[3][4] To overcome this limitation, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids to render the peptide backbone unrecognizable to degradative enzymes.[5][6][7]
The incorporation of 2,3-difluorophenylalanine, a fluorinated analog of phenylalanine, is a promising strategy to enhance metabolic resistance.[8] Proteases like chymotrypsin preferentially cleave peptide bonds at the C-terminus of aromatic amino acids. The introduction of fluorine atoms onto the phenyl ring creates steric and electronic-withdrawing effects that can hinder the binding of the peptide to the enzyme's active site, thus inhibiting cleavage and prolonging the peptide's circulation time.[9][10] Assessing the impact of such modifications requires robust and reproducible in vitro stability assays.
This document provides detailed protocols for two fundamental assays used to evaluate the metabolic stability of peptides containing 2,3-difluorophenylalanine: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Section 1: In Vitro Liver Microsomal Stability Assay
The liver is a major site of drug metabolism, primarily mediated by CYP enzymes located in the endoplasmic reticulum.[3][11] Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of these phase I metabolic enzymes.[12] The microsomal stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing a measure of its intrinsic clearance (CLint).[13][14][15]
Illustrative Data Presentation
While specific data for 2,3-difluorophenylalanine was not found in the literature search, the following table presents data from a study on a similar analog, 2-fluorophenylalanine, demonstrating the protective effect of fluorination against proteolytic degradation by α-chymotrypsin. This data serves as an example of how fluorination can significantly enhance peptide stability.
Table 1: Proteolytic Stability of a Model Peptide vs. its Fluorinated Analog
| Compound | Incubation Time (hours) | % Intact Peptide Remaining |
|---|---|---|
| Native Peptide | 2 | ~5% |
| Peptide with 2-Fluorophenylalanine | 2 | >80% |
Data is illustrative and extrapolated from a study by Asante et al. (2014) which investigated the stability of a model peptide against α-chymotrypsin.[9]
Experimental Workflow: Liver Microsomal Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a peptide containing 2,3-difluorophenylalanine in the presence of human liver microsomes.[13][16]
Materials:
-
Test Peptide (with 2,3-difluorophenylalanine) and Control Peptide (non-fluorinated version)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)[14]
-
0.1 M Phosphate Buffer (pH 7.4)[13]
-
NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)
-
NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[14]
-
Internal Standard (IS) for LC-MS/MS analysis
-
Acetonitrile (ACN), HPLC-grade
-
Dimethyl Sulfoxide (DMSO), HPLC-grade
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test peptide, control peptide, and positive controls in DMSO.[13]
-
Further dilute the peptide stocks in buffer to achieve a final incubation concentration of 1 µM.[14]
-
Thaw pooled liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[12]
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions immediately before use.
-
-
Incubation:
-
In a 96-well plate, add the microsomal working solution to each well.
-
Add the diluted test peptide, control peptide, or positive control to the appropriate wells.
-
Include a negative control group where the NADPH regenerating system is replaced with buffer.[13]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The time of addition is T=0.[14]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Seal the quenching plate and vortex vigorously.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[13]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining intact peptide relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining peptide against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[13]
-
Section 2: In Vitro Plasma Stability Assay
Plasma contains a variety of proteases and esterases that can degrade peptide drugs.[17][18] The plasma stability assay evaluates a peptide's susceptibility to these enzymes by measuring its disappearance from plasma over time. This assay is crucial for predicting the peptide's stability in systemic circulation.[2]
Conceptual Pathway: Proteolytic Resistance
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. nuvisan.com [nuvisan.com]
- 16. bioivt.com [bioivt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid, a key intermediate in various pharmaceutical applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic methodology.
Asymmetric Synthesis using Chiral Auxiliaries (e.g., Schöllkopf Method)
The Schöllkopf bis-lactim ether method is a widely used approach for the asymmetric synthesis of non-proteinogenic amino acids. It involves the diastereoselective alkylation of a chiral glycine equivalent.[1][2]
Q1: I am observing low diastereoselectivity in the alkylation step. What are the possible causes and solutions?
A1: Low diastereoselectivity is a common issue and can often be attributed to several factors. The steric hindrance provided by the chiral auxiliary, typically derived from valine, directs the incoming electrophile to one face of the enolate.[1][2]
| Possible Cause | Troubleshooting Recommendation |
| Incomplete enolate formation | Ensure the use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) and an appropriate reaction temperature (typically -78 °C) to achieve complete deprotonation. |
| Epimerization of the chiral auxiliary | Prolonged exposure to strong base or elevated temperatures can lead to epimerization. Minimize reaction times and maintain low temperatures. |
| Steric hindrance of the electrophile | A bulky electrophile (2,3-difluorobenzyl bromide) might not approach the enolate from the sterically favored direction efficiently. Consider optimizing the reaction temperature or using a different solvent to modulate reactivity. |
| Incorrect stoichiometry | An excess of the electrophile or base can lead to side reactions. Carefully control the stoichiometry of all reagents. |
| Presence of moisture | Water will quench the organolithium base and the enolate. Ensure all glassware is flame-dried and solvents are anhydrous. |
Q2: The hydrolysis of the bis-lactim ether to the final amino acid is resulting in a low yield. How can I improve this?
A2: The final acidic hydrolysis step to cleave the chiral auxiliary and liberate the desired amino acid can be sensitive.
| Possible Cause | Troubleshooting Recommendation |
| Incomplete hydrolysis | Ensure sufficient reaction time and an adequate concentration of acid (e.g., 1 M HCl). Monitor the reaction progress by TLC or LC-MS. |
| Side reactions during hydrolysis | Harsh acidic conditions or prolonged heating can lead to degradation of the product. Use milder conditions (e.g., 0.1 M HCl) or shorter reaction times if degradation is observed. |
| Product loss during work-up | The amino acid product is water-soluble. Ensure proper pH adjustment during extraction and consider using a continuous liquid-liquid extractor for improved recovery. |
Reductive Amination of an α-Keto Ester
This method involves the reaction of an α-keto ester, such as ethyl 2-oxo-3-(2,3-difluorophenyl)propanoate, with an ammonia source, followed by reduction of the resulting imine.
Q3: My reductive amination is giving a low yield of the desired amino acid and forming significant byproducts. What could be the issue?
A3: Low yields in reductive amination can be due to incomplete imine formation, side reactions of the starting materials, or inefficient reduction.
| Possible Cause | Troubleshooting Recommendation |
| Inefficient imine formation | The equilibrium between the keto ester and the imine may not favor the imine. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the reaction forward. |
| Reduction of the keto group | The reducing agent can directly reduce the ketone to a hydroxy ester. Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2] |
| Over-alkylation of the amine | The newly formed primary amine can react with another molecule of the keto ester, leading to secondary amine byproducts. Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Catalyst deactivation (for catalytic hydrogenation) | If using a metal catalyst (e.g., Pd/C) and H₂, ensure the catalyst is active and not poisoned by impurities in the starting materials or reagents. |
Catalytic Asymmetric Hydrogenation
This approach typically involves the hydrogenation of a prochiral enamide precursor, such as 2-(acetylamino)-3-(2,3-difluorophenyl)acrylic acid, using a chiral catalyst.
Q4: I am achieving low enantioselectivity in the asymmetric hydrogenation. How can I optimize this?
A4: The enantioselectivity of catalytic asymmetric hydrogenation is highly dependent on the choice of chiral ligand and reaction conditions.
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal chiral ligand | The ligand's structure is crucial for creating the chiral environment. Screen a variety of chiral phosphine ligands (e.g., derivatives of BINAP, DuPhos) to find the best one for your substrate. |
| Incorrect catalyst loading | The catalyst-to-substrate ratio can influence enantioselectivity. Optimize the catalyst loading to find the ideal balance between reactivity and selectivity. |
| Solvent effects | The solvent can affect the conformation of the catalyst-substrate complex. Screen different solvents (e.g., methanol, ethanol, dichloromethane, toluene) to find the optimal medium. |
| Hydrogen pressure and temperature | These parameters can significantly impact both the rate and the enantioselectivity of the reaction. A systematic optimization of pressure and temperature is recommended. |
| Impurities in the substrate or solvent | Impurities can poison the catalyst and reduce its effectiveness. Ensure high purity of all reaction components. |
Data Presentation
Table 1: Comparison of Diastereoselectivity in Schöllkopf Alkylation under Various Conditions (Hypothetical Data)
| Entry | Base (equiv.) | Electrophile (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | n-BuLi (1.1) | 2,3-difluorobenzyl bromide (1.2) | THF | -78 | 95:5 | 85 |
| 2 | n-BuLi (1.1) | 2,3-difluorobenzyl bromide (1.2) | THF | -40 | 88:12 | 82 |
| 3 | LDA (1.1) | 2,3-difluorobenzyl bromide (1.2) | THF | -78 | 92:8 | 80 |
| 4 | n-BuLi (1.5) | 2,3-difluorobenzyl bromide (1.2) | THF | -78 | 94:6 | 75 (side products observed) |
| 5 | n-BuLi (1.1) | 2,3-difluorobenzyl bromide (1.5) | Toluene | -78 | 90:10 | 88 |
Table 2: Optimization of Asymmetric Hydrogenation of 2-(acetylamino)-3-(2,3-difluorophenyl)acrylic acid (Hypothetical Data)
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (R)-BINAP | 1 | Methanol | 10 | 25 | 92 | 95 |
| 2 | (R)-BINAP | 0.5 | Methanol | 10 | 25 | 90 | 98 |
| 3 | (R)-DuPhos | 1 | Ethanol | 10 | 25 | 95 | 96 |
| 4 | (R)-DuPhos | 1 | Methanol | 20 | 50 | 93 | >99 |
| 5 | (R)-DuPhos | 1 | Toluene | 10 | 25 | 85 | 90 |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation via Schöllkopf Method
-
Preparation of the Bis-Lactim Ether: Prepare the (S)-valine-glycine bis-lactim ether according to established literature procedures.
-
Alkylation:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the bis-lactim ether (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting deep yellow solution at -78 °C for 30 minutes.
-
Add a solution of 2,3-difluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified alkylated bis-lactim ether in 1 M hydrochloric acid.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with a suitable base (e.g., 1 M NaOH or ammonium hydroxide).
-
The product will precipitate out of the solution. If not, concentrate the aqueous layer and purify by ion-exchange chromatography or crystallization.
-
Mandatory Visualizations
References
Technical Support Center: Synthesis of Fluorinated Phenylalanine Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding side reactions encountered during the synthesis of fluorinated phenylalanine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for introducing fluorine into phenylalanine, and what are their characteristic side reactions? A1: There are two main approaches for synthesizing fluorinated phenylalanine derivatives:
-
Electrophilic Fluorination: This method typically involves reacting an electron-rich precursor, such as phenylalanine itself or a derivative, with an electrophilic fluorine source (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)). It is commonly used for fluorination of the aromatic ring or the α-carbon.[1][2]
-
Common Side Reactions: Poor regioselectivity leading to mixtures of ortho, meta, and para isomers, and potential dearomatization of the phenyl ring.[1] Over-fluorination (di- or tri-fluorination) can also occur.
-
-
Nucleophilic Fluorination: This strategy involves displacing a leaving group (like a hydroxyl group, halide, or sulfonate ester) with a nucleophilic fluoride source (e.g., KF, CsF, or DAST).[2][3] It is often used to introduce fluorine at the α- or β- (benzylic) positions of the side chain.
Q2: How does the choice of fluorinating agent impact side reactions in electrophilic aromatic fluorination? A2: The choice of reagent is critical for controlling regioselectivity and minimizing byproducts. For instance, in the radiofluorination of L-phenylalanine, [¹⁸F]AcOF demonstrates higher regioselectivity and results in fewer side products compared to the more reactive [¹⁸F]F₂ gas.[6] Modern reagents like Selectfluor offer greater control and safety compared to elemental fluorine, which can cause non-selective reactions with C-H bonds.[1]
Q3: What causes β-elimination during the synthesis of α- or β-fluorophenylalanine, and which reagents are prone to it? A3: β-elimination is a common side reaction, especially during nucleophilic fluorination of β-hydroxy phenylalanine derivatives. It occurs when the fluoride source also acts as a base, abstracting a proton from the α-carbon and eliminating the leaving group at the β-carbon. Deoxyfluorination reagents like DAST (Diethylaminosulfur trifluoride) are known to sometimes favor elimination.[2][5] However, newer reagents like PyFluor have been developed to provide high yields of the desired fluorinated product with minimal formation of elimination side products.[4][5]
Q4: Can racemization occur during fluorination, and how can it be prevented? A4: Yes, partial racemization can occur, particularly during the synthesis of β-fluorophenylalanine derivatives under certain conditions, such as visible light-mediated benzylic fluorination.[6] To preserve stereochemistry, it is crucial to use methods that avoid carbocation intermediates or prolonged exposure to basic or acidic conditions. Using chiral auxiliaries, such as an oxazolidinone, can enable stereoselective fluorination before the auxiliary is reductively removed.[6]
Troubleshooting Guide
Problem 1: My electrophilic fluorination of phenylalanine is producing a mixture of o-, m-, and p-isomers with a low yield of the desired p-isomer.
Answer: This is a classic issue of poor regioselectivity. The amino and carboxyl groups of unprotected phenylalanine direct fluorination primarily to the ortho position.
-
Solution 1: Use Protecting Groups: Protect both the amine (e.g., with Boc or Cbz) and the carboxylic acid (e.g., as a methyl or ethyl ester). The steric bulk of these groups can disfavor ortho-substitution and improve the yield of the para-isomer.
-
Solution 2: Optimize Fluorinating Agent: As demonstrated in radiofluorination, some agents offer better selectivity. For direct fluorination of L-phenylalanine, [¹⁸F]AcOF provides a more favorable isomer ratio than [¹⁸F]F₂.[6] Consider using a milder, more selective reagent like Selectfluor.
| Fluorinating Agent (for ¹⁸F) | Isomer Ratio (ortho : meta : para) | Reference |
| [¹⁸F]F₂ in TFA | 72.5 : 13.9 : 13.6 | [6] |
| [¹⁸F]AcOF in TFA | Higher regioselectivity, less side product | [6] |
Problem 2: I am observing significant elimination byproducts during the deoxyfluorination of a β-hydroxy phenylalanine precursor to make β-fluorophenylalanine.
Answer: This indicates that the reaction conditions favor an E2 elimination pathway over the desired Sₙ2 substitution. This is common when the fluoride source is strongly basic or the reagent is not selective.
-
Solution 1: Change the Fluorinating Reagent: Switch from reagents known to cause elimination, like DAST, to more modern and selective deoxyfluorinating agents. Reagents like PyFluor and Deoxo-Fluor are specifically designed to minimize this side reaction.[4][5]
-
Solution 2: Modify the Substrate: Ensure the leaving group is optimal for Sₙ2 displacement. While deoxyfluorination directly converts an alcohol, converting it to a triflate or tosylate first can sometimes provide a cleaner reaction with a simple fluoride salt (e.g., TBAF), though elimination can still compete.[5]
| Deoxyfluorination Reagent | Propensity for Elimination Byproducts | Key Feature |
| DAST | Moderate to High | Common, but can be unselective |
| Deoxo-Fluor | Lower than DAST | More thermally stable than DAST |
| PyFluor | Minimal | Stable, low-cost, and highly selective for substitution[4] |
| Aminodifluorosulfinium salts | Lower than DAST | Storage-stable and selective[5] |
Problem 3: My reaction to produce α-fluorophenylalanine using a copper catalyst is yielding β-elimination products.
Answer: The direct C(sp³)–H fluorination at the α-position is challenging. The conditions required to activate the α-C-H bond can also promote β-elimination, especially if the reaction intermediate is not stabilized.
-
Solution: Use a Directing Group and Ligand: A successful strategy involves using a directing group, such as a picolinamide auxiliary, attached to the amine. This group, in combination with a suitable copper catalyst and ligand (e.g., (R)-3-hydroxyquinuclidine), can direct the fluorination specifically to the α-carbon while suppressing the β-elimination pathway.[6]
Experimental Protocols & Visualizations
Protocol: General Method for Minimizing Elimination during Deoxyfluorination
This protocol provides a general framework for using a modern, selective reagent to reduce elimination byproducts.
-
Preparation: In a fume hood, add the protected β-hydroxy phenylalanine precursor (1.0 eq) to an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DCM, CH₃CN).
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reagent's requirements.
-
Reagent Addition: Slowly add the selective deoxyfluorinating reagent (e.g., PyFluor, 1.2-1.5 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at the cooled temperature and then warm slowly to room temperature, monitoring progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Caption: Troubleshooting decision tree for common side reactions.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-amino-3-(2,3-difluorophenyl)propanoic acid
This technical support guide provides detailed purification strategies, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-3-(2,3-difluorophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification strategies are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.
Q2: What are the likely impurities in synthetically produced this compound?
A2: Impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis.[1] Common impurities may include diastereomers (if a non-stereospecific synthesis is used), incompletely removed protecting groups, and other process-related impurities.[2][3]
Q3: How can I assess the purity of my final product?
A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral column to determine enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and Mass Spectrometry (MS) to verify the molecular weight.
Q4: Is it possible to use a combination of purification methods?
A4: Yes, a multi-step purification approach is often beneficial. For instance, an initial recrystallization can be used to remove the bulk of impurities, followed by preparative HPLC to achieve very high purity.
Purification Strategy Overview
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Methodology:
-
Solvent Screening: Test the solubility of the crude product in various solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common systems for amino acids include water/ethanol, water/isopropanol, or water/acetone mixtures.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Preparative HPLC
This method is suitable for achieving high purity, especially for removing closely related impurities.[4][5]
Methodology:
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase.
-
Column: A C18 reverse-phase column is a common choice for the purification of amino acids.[6]
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase.
-
Injection and Elution: Inject the sample onto the column and run a gradient elution to separate the components.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Quantitative Data Summary
The following tables provide expected outcomes for the purification protocols. These are representative values and may vary depending on the initial purity of the crude material.
Table 1: Recrystallization Performance
| Parameter | Expected Value |
| Purity Improvement | 85-95% |
| Yield | 60-80% |
| Solvent System | Water/Ethanol (e.g., 1:1) |
Table 2: Preparative HPLC Performance
| Parameter | Expected Value |
| Final Purity | >98% |
| Recovery | 70-90% |
| Column Type | Reverse-Phase C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
-
Question: My yield after recrystallization is very low (<50%). What could be the cause?
-
Answer: A low yield is often due to using too much solvent during the dissolution step, which keeps a significant amount of the product in the mother liquor.[7] To troubleshoot, try reducing the initial volume of hot solvent. You can also attempt to recover more product from the filtrate by concentrating it and allowing it to crystallize again.
Issue 2: The Compound "Oils Out" During Recrystallization
-
Question: Instead of forming crystals, my compound separates as an oil. How can I fix this?
-
Answer: "Oiling out" happens when the compound comes out of solution at a temperature above its melting point.[7] This can be addressed by using a larger volume of the "soluble" solvent in a mixed solvent system to keep the compound dissolved for longer as it cools. Alternatively, the presence of significant impurities can lower the melting point; in this case, a pre-purification step like a column flash might be necessary.
Issue 3: Persistent Impurities After Recrystallization
-
Question: I still see significant impurities in my NMR/HPLC after one round of recrystallization. What should I do?
-
Answer: If recrystallization does not remove certain impurities, it is likely because they have similar solubility properties to your target compound. In this scenario, preparative HPLC is the recommended next step as it separates compounds based on different principles (i.e., polarity).[6]
Issue 4: Chiral Purity is Low
-
Question: My final product has low enantiomeric excess (ee). How can I improve this?
-
Answer: Low chiral purity is likely due to racemization during synthesis or the presence of the other enantiomer as an impurity.[8] Purification of enantiomers often requires chiral preparative HPLC.
The following diagram outlines the troubleshooting logic for common purification issues.
Caption: A troubleshooting decision tree for common purification problems.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
preventing racemization during the synthesis of chiral difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral difluorophenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral difluorophenylalanine?
A1: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in the synthesis of chiral amino acids like difluorophenylalanine. The primary causes include:
-
Enolate Formation: The α-proton of the amino acid derivative is susceptible to deprotonation under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.[1]
-
Activated Intermediates: During peptide coupling reactions, the activation of the carboxylic acid group increases the acidity of the α-proton, making it more prone to abstraction and subsequent racemization through an oxazolone (azlactone) intermediate.[2]
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and the use of strong bases or certain coupling reagents can significantly increase the rate of racemization.[2]
-
Workup and Purification: Acidic or basic conditions during aqueous workup or purification on silica gel can also induce racemization.[1]
Q2: Which synthetic strategies are most effective for preparing enantiomerically pure difluorophenylalanine?
A2: Several robust methods have been developed for the enantioselective synthesis of difluorophenylalanine, minimizing the risk of racemization. These include:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine or α,β-unsaturated amino acid precursor using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP. This approach can provide high enantiomeric excess (>99% ee).[3]
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Common examples include Evans oxazolidinones and Schöllkopf's bis-lactim ether. After the desired stereocenter is set, the auxiliary is removed. This method offers high diastereoselectivity, which translates to high enantiomeric excess after auxiliary cleavage.[3]
-
Enzymatic Methods: Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes such as phenylalanine ammonia lyases (PALs) or dehydrogenases can be used for the asymmetric synthesis of D- or L-difluorophenylalanine with excellent enantiomeric excess (>99% ee).[4][5]
Q3: How can I prevent racemization during the peptide coupling of chiral difluorophenylalanine?
A3: Preventing racemization during the incorporation of chiral difluorophenylalanine into a peptide chain is crucial. Key strategies include:
-
Use of Racemization-Suppressing Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly effective at minimizing racemization when used with carbodiimide coupling reagents like DCC or DIC.[2][6]
-
Choice of Coupling Reagent: Certain coupling reagents are inherently less prone to causing racemization. Reagents like HATU, HBTU, and those based on tetrafluorophthalonitrile (TFPN) are known for their ability to facilitate peptide bond formation with minimal epimerization.[7]
-
Protecting Groups: The use of specific N-terminal protecting groups can influence the susceptibility to racemization. For instance, the 2-nitrobenzenesulfonyl (Ns) group can suppress α-deprotonation and prevent racemization during coupling.[8] The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has also been shown to greatly suppress racemization.[9]
-
Control of Reaction Conditions: Employing low reaction temperatures, minimizing the activation time of the carboxylic acid, and using a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) can significantly reduce the extent of racemization.[2]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
| Potential Cause | Troubleshooting Step |
| Racemization during the reaction | - Lower the reaction temperature. For many stereoselective reactions, -78 °C is optimal.[1]- Reduce the reaction time to the minimum required for completion.- Switch to a less polar aprotic solvent. |
| Inappropriate base | - Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to ensure rapid and clean enolate formation.[1]- Use the minimum stoichiometric amount of base necessary. |
| Racemization during workup | - Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acids or bases.[1] |
| Racemization during purification | - Neutralize silica gel with a base (e.g., triethylamine in the eluent) before column chromatography.- Consider alternative purification methods such as crystallization.[1] |
| Ineffective chiral catalyst/auxiliary | - Ensure the chiral catalyst or auxiliary is of high purity and handled under appropriate inert conditions.- Screen different chiral ligands or auxiliaries to find the optimal one for your specific substrate. |
Issue 2: Low Yield in the Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time or temperature cautiously, monitoring the impact on enantiomeric excess.- Ensure all reagents are pure and added in the correct stoichiometry. |
| Side reactions | - The presence of the fluorine atoms can sometimes lead to undesired side reactions. Analyze byproducts to understand the side reaction pathways and adjust conditions accordingly.- Lowering the temperature may help to suppress side reactions. |
| Steric hindrance | - The chiral auxiliary or bulky protecting groups may sterically hinder the reaction. Consider using a smaller auxiliary or protecting group if possible.- A higher reaction temperature might be needed to overcome steric hindrance, but this must be balanced against the risk of racemization.[1] |
| Decomposition of starting material or product | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if any of the reagents are sensitive to air or moisture.- Use degassed solvents. |
Data Presentation: Comparison of Enantioselective Synthesis Methods
| Method | Chiral Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Hydrogenation[3] | Rhodium/(R,R)-Et-DuPhos | Enamino ester | >95 | >99 (R) |
| Chiral Auxiliary (Ni(II) complex)[3] | (S)-o-[N-(N-benzylprolyl)amino]benzophenone | Glycine Schiff base | 86 | 95 (S) |
| Enzymatic (Dehydrogenase)[10] | Vibrio proteolyticus Alanine Dehydrogenase | 3-Fluoropyruvate | >85 | 100 (R) |
| Enzymatic (Dehydrogenase)[10] | Symbiobacterium thermophilum Diaminopimelate Dehydrogenase | 3-Fluoropyruvate | >85 | 100 (S) |
| Enzymatic (PAL)[5] | Engineered Planctomyces brasiliensis PAL | Aryl acrylates | - | >99 (D) |
| Phase Transfer Catalysis[11] | Cinchona alkaloid-derived catalyst | Glycine Schiff base | 83-96 | 96 (S) or (R) |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an Enamino Ester
This protocol is a general guideline for the asymmetric hydrogenation of an enamino ester to produce chiral difluorophenylalanine.
Materials:
-
Enamino ester precursor of difluorophenylalanine
-
Rhodium catalyst, e.g., [Rh(COD)2]BF4
-
Chiral phosphine ligand, e.g., (R,R)-Et-DuPhos
-
Anhydrous, degassed solvent (e.g., methanol or THF)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the rhodium catalyst and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir to form the catalyst solution.
-
Add the enamino ester substrate to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Synthesis using an Evans Chiral Auxiliary
This protocol outlines the general steps for an asymmetric alkylation using an Evans oxazolidinone auxiliary to synthesize chiral difluorophenylalanine.
Materials:
-
Evans oxazolidinone auxiliary
-
Acyl chloride (for acylation of the auxiliary)
-
Base (e.g., n-BuLi or LDA)
-
Difluorobenzyl bromide or other electrophile
-
Anhydrous THF
-
Reagents for auxiliary cleavage (e.g., LiOH/H2O2)
Procedure:
-
Acylate the Evans oxazolidinone with the appropriate acyl chloride to form the N-acyloxazolidinone.
-
Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the base (e.g., n-BuLi) to form the chiral enolate.
-
After stirring for a short period, add the difluorobenzyl bromide.
-
Allow the reaction to proceed at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the diastereomeric product by column chromatography.
-
Cleave the chiral auxiliary (e.g., using LiOH and H2O2) to yield the chiral difluorophenylalanine.
-
Purify the final product and determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Low Enantiomeric Excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Peptides Containing 2,3-Difluorophenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 2,3-difluorophenylalanine (2,3-diF-Phe). The unique electronic and steric properties of this amino acid can present specific challenges during synthesis, purification, and characterization.
Disclaimer: Direct experimental data for peptides containing 2,3-difluorophenylalanine is limited in publicly available literature. The guidance provided here is based on established principles of peptide chemistry and extrapolated from data on similar fluorinated amino acids, such as other difluorophenylalanine isomers and monofluorinated phenylalanines.
I. Peptide Synthesis
The incorporation of 2,3-difluorophenylalanine into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly the Fmoc/tBu strategy.[1] However, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence coupling efficiency and potentially lead to side reactions.
Frequently Asked Questions (FAQs) - Synthesis
Q1: Do I need a special coupling reagent to incorporate Fmoc-2,3-diF-Phe-OH?
A1: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective.[1] However, due to the electron-withdrawing effects of the difluorinated phenyl ring, the carboxyl group of Fmoc-2,3-diF-Phe-OH may be slightly less reactive. If you experience incomplete coupling, you may consider extending the coupling time or using a more potent activating agent like HATU.
Q2: Are there any common side reactions associated with 2,3-difluorophenylalanine during synthesis?
A2: While specific side reactions for 2,3-diF-Phe are not extensively documented, general peptide synthesis side reactions can occur.[2][3] Given the electronic properties of the fluorinated ring, it is prudent to be aware of potential issues such as:
-
Incomplete Coupling: As mentioned, the electron-withdrawing nature of the difluoro-substituted ring can slightly deactivate the carboxyl group, potentially leading to incomplete coupling.
-
Racemization: While less common with standard coupling reagents, racemization is a potential risk, especially if strong activating agents or extended coupling times are used.[4]
Q3: How can I monitor the coupling efficiency of 2,3-difluorophenylalanine?
A3: The Kaiser test is a reliable method for detecting free primary amines on the resin after a coupling step. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a recoupling step is recommended.
Troubleshooting Guide - Synthesis
| Symptom | Potential Cause | Troubleshooting Steps |
| Positive Kaiser test after coupling with Fmoc-2,3-diF-Phe-OH | Incomplete coupling reaction due to steric hindrance or electronic effects. | 1. Recouple: Perform a second coupling reaction using fresh reagents. 2. Extend Coupling Time: Increase the reaction time for the initial coupling (e.g., from 1 hour to 2 hours). 3. Change Coupling Reagent: Switch to a more potent activating agent like HATU. |
| Low final yield of the crude peptide | Cumulative incomplete coupling at the 2,3-diF-Phe position or other challenging residues. | 1. Optimize Coupling: Implement the troubleshooting steps for incomplete coupling. 2. Capping: After the coupling of 2,3-diF-Phe, consider a capping step with acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences. |
| Presence of unexpected peaks in the crude HPLC profile | Possible side reactions or formation of deletion sequences. | 1. Analyze by Mass Spectrometry: Identify the masses of the impurity peaks to diagnose the issue (e.g., deletion of 2,3-diF-Phe). 2. Review Synthesis Protocol: Ensure accurate reagent preparation and dispensing. |
Experimental Workflow for Peptide Synthesis
II. Peptide Purification
Peptides containing 2,3-difluorophenylalanine are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The introduction of two fluorine atoms increases the hydrophobicity of the phenylalanine side chain, which will affect the peptide's retention on the column.
Frequently Asked Questions (FAQs) - Purification
Q1: How will the 2,3-difluoro substitution affect the retention time of my peptide in RP-HPLC?
A1: The increased hydrophobicity due to the two fluorine atoms will generally lead to a longer retention time compared to the non-fluorinated analogue. You will likely need a higher concentration of the organic mobile phase (e.g., acetonitrile) to elute the peptide.
Q2: What is a good starting gradient for purifying a peptide with 2,3-difluorophenylalanine?
A2: A good starting point is a linear gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.[5] The gradient can then be optimized to improve the separation of your target peptide from any impurities.
Q3: My peptide is poorly soluble in the HPLC mobile phase. What can I do?
A3: Poor solubility can be a challenge with hydrophobic peptides.[6] Try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO first, and then dilute it with the aqueous mobile phase (e.g., 0.1% TFA in water) to the desired concentration for injection.[6] Ensure the final concentration of DMSO is low enough not to interfere with the chromatography.
Troubleshooting Guide - Purification
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad or tailing peaks | Secondary interactions with the column, aggregation, or poor solubility. | 1. Optimize Mobile Phase: Ensure 0.1% TFA is present in both aqueous and organic phases to improve peak shape.[7] 2. Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution. 3. Lower Sample Concentration: Inject a more dilute sample to minimize on-column aggregation. |
| Co-elution of impurities with the main peak | Insufficient resolution of the HPLC method. | 1. Shallow Gradient: Decrease the slope of the gradient around the elution point of your peptide (e.g., from 1%/min to 0.5%/min). 2. Change Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column). |
| Low recovery of the peptide after purification | Irreversible binding to the column or precipitation. | 1. Use a Less Hydrophobic Column: A C8 or C4 column might be more suitable for very hydrophobic peptides. 2. Flush the Column: After the run, flush the column with a strong organic solvent like isopropanol to elute any strongly retained material. |
Logical Workflow for HPLC Method Development
III. Mass Spectrometry (MS) Characterization
Mass spectrometry is essential for confirming the molecular weight and sequence of your peptide. The presence of 2,3-difluorophenylalanine will alter the isotopic pattern and fragmentation behavior.
Frequently Asked Questions (FAQs) - Mass Spectrometry
Q1: How does 2,3-difluorophenylalanine affect the molecular weight of my peptide?
A1: The monoisotopic mass of a phenylalanine residue is 147.0684 Da. The monoisotopic mass of a 2,3-difluorophenylalanine residue is 183.0496 Da. Therefore, for each incorporation of 2,3-diF-Phe in place of Phe, the peptide's monoisotopic mass will increase by 35.9812 Da.
Q2: Will the fragmentation pattern in MS/MS be different for a peptide containing 2,3-difluorophenylalanine?
A2: Yes, the fragmentation pattern can be influenced by the presence of the difluorinated residue. While the peptide backbone will still fragment to produce b- and y-ions, the relative intensities of these ions may change. The electron-withdrawing nature of the fluorine atoms can influence the proton mobility along the peptide backbone, which in turn affects fragmentation pathways.[8] Additionally, you may observe neutral losses from the side chain under certain conditions, although this is less common for aromatic fluorines compared to other modifications.
Q3: How can I confirm the presence and location of 2,3-difluorophenylalanine in my peptide sequence using MS/MS?
A3: In the MS/MS spectrum, you will look for a mass difference of 183.0496 Da between adjacent b-ions or y-ions, which corresponds to the mass of the 2,3-diF-Phe residue. This will confirm both its presence and position within the sequence.
Troubleshooting Guide - Mass Spectrometry
| Symptom | Potential Cause | Troubleshooting Steps |
| Observed molecular weight does not match the calculated mass | Synthesis error (e.g., deletion, incomplete deprotection), or incorrect calculation. | 1. Recalculate Theoretical Mass: Double-check your mass calculation, accounting for the mass of 2,3-diF-Phe (183.0496 Da). 2. Check for Common Adducts: Look for common adducts such as sodium (+22 Da) or potassium (+38 Da). 3. Review Synthesis Data: If a deletion is suspected, check the Kaiser test results from the synthesis. |
| Poor fragmentation or low-quality MS/MS spectrum | Low ion abundance, or the charge state is not optimal for fragmentation. | 1. Increase Collision Energy: Gradually increase the collision energy (CID or HCD) to induce more fragmentation. 2. Select a Different Precursor Ion: If multiple charge states are present, select the one that typically gives the best fragmentation (often 2+ or 3+ for tryptic-like peptides). |
| Ambiguous sequencing data around the 2,3-diF-Phe residue | Complex fragmentation or low abundance of key fragment ions. | 1. Manual Interpretation: Carefully examine the spectrum for the expected mass shifts in the b- and y-ion series. 2. Use Alternative Fragmentation: If available, techniques like ETD or ECD can provide complementary fragmentation data that may be easier to interpret. |
Data Interpretation Pathway for MS/MS
IV. NMR Spectroscopy Characterization
NMR spectroscopy is a powerful tool for detailed structural analysis of peptides containing 2,3-difluorophenylalanine, with ¹⁹F NMR being particularly informative.
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Q1: What information can I get from a ¹⁹F NMR spectrum?
A1: ¹⁹F NMR is highly sensitive to the local chemical environment.[9] For a peptide containing 2,3-diF-Phe, you will observe two distinct signals for the two fluorine atoms. Their chemical shifts can provide information about the conformation of the side chain and its interactions with other parts of the peptide or binding partners.
Q2: What are the expected ¹⁹F chemical shifts for 2,3-difluorophenylalanine?
A2: The exact chemical shifts will depend on the peptide sequence and solvent conditions. However, for difluorobenzene derivatives, the chemical shifts are typically in the range of -120 to -160 ppm relative to CFCl₃. You will observe two distinct resonances for the F-2 and F-3 positions.
Q3: How can 2D NMR experiments help in characterizing my peptide?
A3: 2D NMR experiments are crucial for assigning the resonances and determining the 3D structure.
-
¹H-¹H COSY/TOCSY: Used to assign the proton resonances within each amino acid residue.
-
¹H-¹H NOESY/ROESY: Provides through-space correlations between protons, which are used to determine distance restraints for structure calculation. NOEs between the aromatic protons of 2,3-diF-Phe and other protons in the peptide can define its orientation.
-
¹H-¹⁹F HOESY: A heteronuclear Overhauser effect experiment that can show through-space interactions between fluorine and proton nuclei, providing valuable structural constraints.
Troubleshooting Guide - NMR Spectroscopy
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad NMR signals | Peptide aggregation or intermediate conformational exchange. | 1. Lower Concentration: Acquire spectra at a lower peptide concentration. 2. Change Temperature: Vary the temperature to see if the signals sharpen. This can help to move out of an intermediate exchange regime. 3. Modify Solvent: Try a different solvent system (e.g., add a small amount of organic co-solvent if aggregation is suspected). |
| Difficulty in assigning aromatic proton signals | Overlap of signals in the aromatic region of the ¹H spectrum. | 1. Use 2D NMR: Rely on COSY and TOCSY to trace the spin systems. 2. ¹H-¹³C HSQC: This experiment can help to resolve overlapping proton signals based on the chemical shifts of the attached carbons. |
| Complex ¹⁹F NMR spectrum | Presence of multiple conformations in slow exchange on the NMR timescale. | 1. Variable Temperature NMR: Acquire ¹⁹F spectra at different temperatures to see if the signals coalesce, which would confirm conformational exchange. 2. 2D EXSY NMR: This experiment can be used to identify exchanging species. |
NMR Characterization Workflow
V. Quantitative Data Summary
The following tables summarize expected quantitative data based on the properties of similar fluorinated amino acids. Actual values will be sequence-dependent.
Table 1: Expected Physicochemical Properties
| Property | Phenylalanine | 2,3-Difluorophenylalanine | Expected Impact |
| Residue Mass (Da) | 147.0684 | 183.0496 | Increased molecular weight |
| Hydrophobicity | Moderate | High | Increased retention in RP-HPLC, potential for lower aqueous solubility |
| pKa (Aromatic Ring) | N/A | Lowered due to electron-withdrawing F atoms | May alter cation-π interactions |
Table 2: Typical NMR Parameters
| Parameter | Expected Range/Value | Information Provided |
| ¹⁹F Chemical Shift (ppm vs CFCl₃) | -120 to -160 | Sensitive to local electronic environment and conformation |
| ¹H-¹⁹F Coupling (JHF) | 2-10 Hz | Can provide through-bond and through-space structural information |
| ¹⁹F-¹⁹F Coupling (JFF) | 15-25 Hz | Confirms the ortho-relationship of the two fluorine atoms |
VI. Detailed Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-2,3-diF-Phe-OH in SPPS
-
Resin Preparation: After deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-2,3-diF-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion of the reaction.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min).
Protocol 2: RP-HPLC Purification
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Scouting Gradient: Linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min (analytical) or 15 mL/min (preparative).
-
Detection: 220 nm and 280 nm.
-
Optimization: Based on the scouting run, develop a shallower gradient around the retention time of the target peptide to improve resolution.
Protocol 3: NMR Sample Preparation
-
Dissolution: Dissolve the lyophilized, purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[9]
-
pH Adjustment: If using an aqueous solvent, adjust the pH to the desired value using dilute DCl or NaOD.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS for aqueous samples).
-
Filtration: Filter the sample into an NMR tube to remove any particulate matter.
References
- 1. biomatik.com [biomatik.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. uab.edu [uab.edu]
- 9. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Peptides Modified with 2,3-Difluorophenylalanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of synthetic peptides incorporating 2,3-difluorophenylalanine. The inclusion of this non-canonical amino acid often increases hydrophobicity, leading to significant challenges in handling and experimentation.
Frequently Asked Questions (FAQs)
Q1: My peptide containing 2,3-difluorophenylalanine is insoluble in aqueous buffers such as PBS or Tris. What is the primary reason for this?
A1: The poor aqueous solubility of your peptide is likely due to the hydrophobic nature of the 2,3-difluorophenylalanine residue. The fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain, which can promote intermolecular aggregation and precipitation in aqueous solutions.[1] This is a common issue with peptides that have a high content of hydrophobic residues.[2][3] The position of the fluorine atoms on the phenyl ring influences the molecule's electronic properties and overall hydrophobicity.[4][5]
Q2: What is the recommended first step when encountering solubility issues with a new peptide containing 2,3-difluorophenylalanine?
A2: The recommended initial step is to perform a small-scale solubility test with a small aliquot of the peptide to avoid risking the entire sample.[1][6] Always begin with sterile, distilled water. If the peptide does not dissolve, the next step is to try a co-solvent approach, starting with a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[1]
Q3: How do I properly use an organic co-solvent like DMSO to dissolve my peptide?
A3: For hydrophobic peptides, including those modified with 2,3-difluorophenylalanine, using an organic co-solvent is a standard and effective procedure.[2][3] First, dissolve the peptide in a small amount of 100% DMSO to create a concentrated stock solution. Then, with gentle stirring, slowly add this stock solution dropwise into your aqueous buffer to achieve the desired final concentration.[1] It is critical to keep the final concentration of DMSO in your experimental solution low (typically below 1%), as it can be toxic to cells and interfere with certain biological assays.
Q4: Can adjusting the pH of the solution improve the solubility of my peptide?
A4: Yes, adjusting the pH can significantly improve solubility, particularly if your peptide sequence contains acidic or basic amino acids.[6] The general principle is to adjust the pH away from the peptide's isoelectric point (pI).
-
For peptides with a net positive charge (basic peptides): Attempt to dissolve in a slightly acidic solution, such as 10% acetic acid.[6]
-
For peptides with a net negative charge (acidic peptides): Try dissolving in a slightly basic solution, like 0.1M ammonium bicarbonate.[1]
Q5: My peptide appears to be aggregating over time, even after I've managed to dissolve it. What can I do to prevent this?
A5: Peptide aggregation is a common problem, especially for hydrophobic sequences. To mitigate this, consider the following strategies:
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Chaotropic Agents: For peptides prone to severe aggregation, you can use denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea for initial solubilization, followed by dilution.
-
Sonication: Brief periods of sonication can help to break up small aggregates and improve dissolution.[2][6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with peptides containing 2,3-difluorophenylalanine.
Problem: Peptide is completely insoluble in water or aqueous buffer.
| Possible Cause | Suggested Solution |
| High hydrophobicity due to 2,3-difluorophenylalanine and other non-polar residues. | Use a co-solvent approach. Start by dissolving the peptide in a minimal amount of 100% DMSO, DMF, or acetonitrile, and then slowly dilute with the desired aqueous buffer.[2][3] |
| The pH of the solution is close to the peptide's isoelectric point (pI). | Determine the theoretical pI of your peptide. Adjust the pH of the buffer to be at least 2 units above or below the pI. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.[1][6] |
| Strong intermolecular hydrogen bonding leading to aggregation. | Try gentle warming (up to 40°C) or sonication to disrupt aggregates.[2] For persistent aggregation, consider initial dissolution in a chaotropic agent like 6M Guanidine-HCl. |
Problem: Peptide precipitates out of solution after dilution of the organic stock.
| Possible Cause | Suggested Solution |
| The final concentration of the peptide in the aqueous buffer exceeds its solubility limit. | Decrease the final peptide concentration. Perform a dilution series to find the maximum soluble concentration in your desired buffer. |
| The final concentration of the organic co-solvent is too low to maintain solubility. | While keeping the co-solvent concentration low is important for biological assays, a slightly higher concentration (e.g., up to 5% for some robust assays) may be necessary. Always perform a vehicle control to assess the effect of the co-solvent on your experiment. |
| The peptide is aggregating over time. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Estimated Solubility of a Model Peptide Containing 3,5-Difluoro-DL-phenylalanine in Various Solvent Systems
| Solvent System | Estimated Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble, forms a suspension. |
| PBS (pH 7.4) | < 0.1 | Insoluble, visible particulates. |
| 10% Acetic Acid | 0.5 - 1.0 | Improved solubility, especially for basic peptides. |
| 0.1M Ammonium Bicarbonate | 0.5 - 1.0 | Improved solubility, especially for acidic peptides. |
| 50% Acetonitrile/Water | 1.0 - 2.0 | Soluble, but may not be suitable for all biological assays. |
| 100% DMSO | > 10 | Highly soluble, ideal for creating concentrated stock solutions. |
Data adapted from a technical guide for a model peptide with 3,5-Difluoro-DL-phenylalanine.[1]
Table 2: General Guidelines for Maximum Tolerated Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration (%) | Potential for Cytotoxicity |
| < 0.1 | Generally considered safe for most cell lines. |
| 0.1 - 0.5 | May be tolerated by some cell lines, but preliminary testing is recommended. |
| 0.5 - 1.0 | Potential for cytotoxicity, requires careful validation with vehicle controls. |
| > 1.0 | Not recommended for most cell-based assays. |
These are general guidelines and the specific tolerance will vary between cell types and assay conditions.[1]
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide Containing 2,3-Difluorophenylalanine using an Organic Co-Solvent
Materials:
-
Lyophilized peptide containing 2,3-difluorophenylalanine
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., PBS, Tris)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded. Centrifuge the solution to pellet any undissolved peptide before use.
Visualizations
Caption: Experimental workflow for solubilizing hydrophobic peptides.
Caption: Troubleshooting decision tree for peptide solubility.
Caption: Impact of peptide properties on solubility and aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
Technical Support Center: Overcoming Aggregation of Peptides with Multiple Fluorinated Amino acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing multiple fluorinated amino acids.
Troubleshooting Guides
Problem: Low peptide yield during solid-phase peptide synthesis (SPPS)
Symptoms:
-
Failed or incomplete coupling reactions, indicated by a positive Kaiser test.[1]
-
Complex mixture of products with deletion sequences observed in analytical HPLC/LC-MS of a test cleavage.[1]
Possible Causes:
-
On-resin aggregation: The growing peptide chains, particularly those containing hydrophobic fluorinated amino acids, can fold and aggregate on the solid support. This aggregation blocks reactive sites, hindering subsequent deprotection and coupling steps.[2] The hydrophobic and aromatic nature of fluorinated amino acids like Fmoc-Phe(4-F)-OH can promote π-π stacking and hydrophobic interactions, leading to self-assembly.[1]
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Synthesis Parameters | Use a low-loading resin to reduce the proximity of growing peptide chains.[2] Employ more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) to improve solvation.[2] | These are often the simplest adjustments to implement without significantly altering the core chemistry.[1] |
| Incorporate Backbone Protection | Introduce secondary amino acid surrogates like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues.[2][3] These disrupt the hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary driver of aggregation.[1][3] | This is a highly effective strategy for preventing aggregation in otherwise intractable sequences.[4] |
| Use Chaotropic Salts | Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[1] These salts disrupt non-covalent interactions and can help to break up aggregates. | Ensure thorough washing with DMF after the chaotropic salt wash to remove all traces of the salt before proceeding with coupling.[1] |
| Employ "Magic Mixture" | For acylation, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55 °C. For Fmoc-cleavage, use 20% piperidine in the same "Magic Mixture".[4] | This combination of solvents and additives can be effective in solubilizing aggregating sequences. |
Problem: Purified peptide is difficult to dissolve
Symptoms:
-
Lyophilized peptide powder does not dissolve in aqueous buffers.[2]
-
Formation of a gel or precipitate in solution.[2]
-
The peptide solution appears cloudy.[5]
Possible Causes:
-
"Superhydrophobic" effect: The trifluoromethyl groups in some fluorinated amino acids make the peptide highly hydrophobic, promoting self-assembly to minimize contact with aqueous environments.[2][6]
-
Pre-existing aggregate seeds: Small aggregates can form during synthesis, purification, or lyophilization, which then act as seeds for further aggregation upon attempted dissolution.[2][7]
Solutions:
| Strategy | Description | Key Considerations |
| Initial Solvent Selection | For highly hydrophobic peptides, start by dissolving in a small amount of an organic solvent like DMSO, DMF, or ACN.[5][8] Then, slowly add the aqueous buffer dropwise while gently vortexing.[2] | DMSO is often preferred for cell culture applications due to its lower toxicity.[2][8] |
| Disaggregation with Fluorinated Alcohols | Treat the lyophilized peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up existing aggregates.[2][7] 2,2,2-trifluoroethanol (TFE) can also be used.[2] | This is a very strong solvent system for disaggregating peptides and should be handled in a fume hood.[2][7] |
| pH Adjustment | For peptides with a net charge, adjusting the pH of the solvent can improve solubility. Acidic peptides (net charge < 0) are more soluble in basic buffers, while basic peptides (net charge > 0) are more soluble in acidic solutions.[5][9] | Determine the isoelectric point (pI) of your peptide to guide pH adjustments. |
| Sonication and Heating | Sonication can help to break up particles and improve dissolution.[5][9] Gentle warming can also increase solubility, but care must be taken to avoid peptide degradation.[8][9] | Monitor the solution for clarity during these processes. |
Problem: Peptide aggregates over time in solution
Symptoms:
-
A clear solution of the peptide becomes cloudy or forms a precipitate over time.[2]
Possible Causes:
-
Thermodynamic favorability of aggregation: For some fluorinated peptides, aggregation is a thermodynamically favorable process, and the soluble state is only metastable.[2]
Solutions:
| Strategy | Description | Key Considerations |
| Storage Conditions | Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.[2] Snap-freezing in liquid nitrogen can help preserve the disaggregated state.[7] | Aliquoting the peptide solution into single-use volumes is recommended. |
| Use of Co-solvents | Including a small amount of an organic solvent or a fluorinated alcohol like TFE in the final buffer can help to maintain solubility by stabilizing the peptide structure.[2] | Ensure the co-solvent is compatible with your downstream experiments. |
| Disaggregation Prior to Use | Before each use, treat the peptide solution with a disaggregation protocol, such as the TFA/HFIP method, to break up any newly formed aggregates.[2] | This ensures that you are working with a monomeric peptide solution for your experiments. |
Problem: Purification by RP-HPLC is challenging
Symptoms:
-
Broad peaks or peak tailing during HPLC purification.[2]
-
Irreversible adsorption of the peptide to the column.[2]
-
Low recovery of the peptide from the column.[2]
Possible Causes:
-
On-column aggregation: The peptide may be aggregating on the stationary phase of the HPLC column.
-
Strong hydrophobic interactions: Highly hydrophobic fluorinated peptides can bind very strongly to C18 stationary phases.[2]
Solutions:
| Strategy | Description | Key Considerations |
| Modify the Stationary Phase | Use a less hydrophobic stationary phase, such as a C4 or diphenyl column.[2] | This can reduce the strength of the interaction between the peptide and the column, improving peak shape and recovery. |
| Modify the Mobile Phase | Add fluorinated alcohols like TFE or HFIP to the mobile phase to help disaggregate the peptide and improve peak shape.[2] For very hydrophobic peptides, using n-propanol instead of acetonitrile as the organic solvent in the mobile phase can improve recovery.[2] | The concentration of the additive may need to be optimized. |
| Optimize Gradient and Flow Rate | A shallower gradient and a lower flow rate can sometimes improve the separation of aggregating peptides. | Experiment with different gradient profiles to find the optimal conditions for your specific peptide. |
Frequently Asked Questions (FAQs)
Q1: Why do peptides with multiple fluorinated amino acids tend to aggregate?
A1: The aggregation of peptides with multiple fluorinated amino acids is primarily driven by two factors. Firstly, the incorporation of fluorine atoms, especially in the form of trifluoromethyl groups, significantly increases the hydrophobicity of the amino acid side chains.[2][10] This "superhydrophobic" effect causes the peptide chains to self-assemble in aqueous environments to minimize their exposure to water.[2][6] Secondly, the specific stereochemistry and bulky nature of some fluorinated amino acids can influence peptide secondary structure, sometimes promoting the formation of aggregation-prone β-sheets.[11]
Q2: Can I predict if my fluorinated peptide sequence will aggregate?
A2: While it is challenging to predict aggregation with absolute certainty, there are some indicators.[1] Sequences with a high content of contiguous hydrophobic residues are more prone to aggregation.[2] Computational tools that predict the intrinsic solubility of peptides are being developed and may offer some guidance.[12] However, experimental validation is always necessary.
Q3: How does the position of fluorinated amino acids in the sequence affect aggregation?
A3: The position of fluorinated amino acids can significantly impact aggregation.[2] Clustering several highly hydrophobic fluorinated residues together is more likely to induce aggregation than distributing them throughout the sequence. The placement of these residues can influence the local secondary structure, potentially creating a nucleation site for aggregation.[2]
Q4: Will fluorination always increase the proteolytic stability of my peptide?
A4: Not necessarily. While fluorination can enhance proteolytic stability in some cases, it is not a universal rule.[13][14] The effect is highly dependent on the specific enzyme, the position of the fluorinated amino acid relative to the cleavage site, and the degree of fluorination.[14] A systematic study is often required to determine the impact of fluorination on the stability of a particular peptide towards a specific protease.[14][15]
Q5: What are the best practices for handling and storing lyophilized fluorinated peptides?
A5: For best results, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[8] When preparing solutions, use sterile, and if possible, oxygen-free water or buffer, especially for peptides containing Cys, Met, or Trp.[5][8] For long-term storage, it is recommended to store stock solutions at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Data Presentation
Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides
| Solvent | Type | Notes |
| DMSO (Dimethyl Sulfoxide) | Organic | Preferred for cell culture due to low toxicity. Peptides with Cys or Met can be unstable in DMSO.[2] |
| DMF (Dimethylformamide) | Organic | A strong solvent for many hydrophobic peptides.[2] |
| ACN (Acetonitrile) | Organic | Often used in HPLC mobile phases; can be effective for dissolution.[2] |
| TFE (2,2,2-Trifluoroethanol) | Fluorinated Alcohol | Can help break up β-sheet structures and promote α-helical conformations.[2] |
| HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) | Fluorinated Alcohol | A very strong solvent for disaggregating peptides, often used in combination with TFA.[2] |
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic Fluorinated Peptide
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Add a small amount of an organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Slowly add your aqueous buffer to the peptide solution dropwise while gently vortexing to prevent the peptide from precipitating out of solution.[2]
-
If the peptide precipitates, try a different initial organic solvent or proceed to the more rigorous disaggregation protocol below.
Protocol 2: Disaggregation of Fluorinated Peptides using TFA/HFIP
This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Place 1-5 mg of the lyophilized peptide in a glass vial.
-
Add a 1:1 mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the peptide to create a suspension.[7]
-
Vortex the suspension at room temperature until the peptide is fully dissolved.
-
Incubate the solution for 1-4 hours to ensure complete disaggregation.[2][7]
-
Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas.[2][7]
-
Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.[2][7]
-
Immediately reconstitute the peptide in the desired buffer or solvent as described in Protocol 1.[2]
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Mechanism of fluorinated peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. jpt.com [jpt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of Peptides Containing 2,3-Difluorophenylalanine
Welcome to our dedicated technical support center for scientists and researchers working with peptides incorporating 2,3-difluorophenylalanine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the critical step of cleaving your synthetic peptide from the solid-phase resin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of peptides containing 2,3-difluorophenylalanine.
| Issue | Potential Cause | Recommended Action |
| Low Peptide Yield | Incomplete Cleavage: The cleavage time may be insufficient. While standard protocols often suggest 2-4 hours, peptides with sterically hindered residues or specific sequences might require longer incubation.[1] | - Perform a small-scale trial cleavage and analyze the resin for remaining peptide using a qualitative test like the Kaiser test.[2] - If the test is positive, increase the cleavage time in increments of 1-2 hours. - Consider a repeat cleavage of the resin with a fresh cocktail.[1] |
| Inefficient Precipitation: The peptide may be soluble or partially soluble in the precipitation solvent (typically cold ether).[3][4] | - Ensure the ether is ice-cold and use a larger volume (10-fold excess over the TFA volume).[5] - Try a different precipitation solvent, such as methyl tert-butyl ether (MTBE). - If the peptide is highly hydrophobic, it may not precipitate well. In this case, consider direct purification of the evaporated cleavage mixture. | |
| Adsorption to Resin: The cleaved peptide may adhere to the resin beads. | - After the initial filtration, wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[6] | |
| Incomplete Deprotection | Insufficient Scavenger Concentration or Inappropriate Scavenger: Protecting groups from other residues (e.g., Trt, Pbf, tBu) can re-attach to sensitive residues if not effectively scavenged.[3] | - Ensure your cleavage cocktail contains an adequate concentration of scavengers. For peptides with multiple sensitive residues, a more robust cocktail is recommended.[3] - For peptides containing tryptophan, methionine, or cysteine in addition to 2,3-difluorophenylalanine, use a scavenger cocktail containing TIS, water, and potentially EDT (1,2-ethanedithiol). |
| Short Cleavage Time: Some protecting groups, like Arg(Pbf), can require longer cleavage times for complete removal.[3] | - Extend the cleavage time to 3-4 hours if your peptide contains residues with bulky or acid-resistant protecting groups.[3] | |
| Presence of Unexpected Side Products (Observed in Mass Spectrometry) | Side Reactions with Scavengers or Protecting Groups: Cations generated during cleavage can react with electron-rich amino acid side chains. | - The electron-withdrawing nature of the difluorophenylalanine ring may influence its reactivity. While less nucleophilic than tryptophan, it is still an aromatic system. A standard scavenger cocktail should be sufficient, but if side products are observed, consider optimizing the scavenger composition. |
| Oxidation of Sensitive Residues: Methionine and cysteine can be oxidized during cleavage if not properly protected by scavengers. | - Use a cleavage cocktail containing scavengers known to prevent oxidation, such as 1,2-ethanedithiol (EDT).[7] | |
| Discolored Peptide Solution (Yellow or Brown) | Oxidation of Amino Acid Side Chains: The free p-amino group of residues like p-aminophenylalanine is susceptible to oxidation.[1] While 2,3-difluorophenylalanine does not have this group, other residues in the peptide might. | - Ensure your cleavage cocktail contains appropriate scavengers to minimize oxidation.[1] - Minimize the cleavage time to what is necessary for complete cleavage and deprotection.[7] |
Frequently Asked Questions (FAQs)
Q1: Is a standard TFA cleavage cocktail suitable for peptides containing 2,3-difluorophenylalanine?
A1: Yes, a standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective for cleaving peptides containing fluorinated phenylalanine residues from the resin.[8] A common and effective starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
Q2: Are there any specific side reactions to be aware of when cleaving peptides with 2,3-difluorophenylalanine?
A2: While there is limited specific literature on side reactions involving 2,3-difluorophenylalanine during cleavage, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring less susceptible to electrophilic attack compared to a standard phenylalanine or tryptophan. However, it is still crucial to use scavengers to prevent re-attachment of protecting groups from other residues.
Q3: How can I confirm that the cleavage was successful and complete?
A3: After the cleavage and precipitation procedure, you can perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads.[2] A positive result (a blue or purple color) indicates the presence of remaining peptide on the resin, suggesting incomplete cleavage.[2]
Q4: My peptide containing 2,3-difluorophenylalanine is not precipitating well in cold ether. What should I do?
A4: Poor precipitation can be due to the peptide's polarity or hydrophobicity.[4] First, ensure you are using a sufficient volume of ice-cold ether (at least 10 times the volume of the TFA solution) and that the ether is fresh.[5] If precipitation is still poor, you can try concentrating the TFA solution under a stream of nitrogen before adding it to the ether.[1] Alternatively, for very hydrophobic peptides, you may need to evaporate the TFA and directly purify the crude material via HPLC.
Q5: How should I prepare my peptide-resin for cleavage?
A5: Before cleavage, it is essential to thoroughly wash the resin to remove any residual reagents from the synthesis, such as DMF.[9] A final wash with dichloromethane (DCM) is recommended to swell the resin appropriately for the cleavage reaction. The resin should then be dried under vacuum for at least 4 hours.
Data Presentation: Common Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. Below is a table summarizing common TFA-based cleavage cocktails.
| Cocktail | Composition (v/v/v) | Recommended For | Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General use, especially for peptides with trityl-based protecting groups.[10] | "Odorless" alternative to cocktails with thiols.[10] Will not prevent methionine oxidation.[10] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10] | Highly effective at suppressing a wide range of side reactions.[11][12] |
| Standard TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | Peptides without highly sensitive residues like Trp, Met, or Cys.[6] | A good starting point for many peptides. |
| TFA/Water | 95% TFA, 5% Water | Peptides containing only Boc, tBu, and Trt protecting groups.[6] | Not recommended for peptides with Trp, Met, or Cys.[6] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for the cleavage of most peptides containing 2,3-difluorophenylalanine from acid-labile resins (e.g., Wang, Rink Amide).
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it, then dry under a stream of nitrogen.
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[5]
-
Precipitation: In a suitable centrifuge tube, add 10 volumes of cold methyl tert-butyl ether or diethyl ether.[5] Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate should form.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Post-Cleavage Kaiser Test
This protocol is used to qualitatively determine if the peptide has been completely cleaved from the resin.[2]
-
Sample Preparation: Place a few dried resin beads (approximately 5-10 mg) from after the cleavage and filtration into a clean, dry glass test tube.
-
Reagent Addition:
-
Add 2-3 drops of 5% (w/v) ninhydrin in ethanol.
-
Add 2-3 drops of 80% (w/v) phenol in ethanol.
-
Add 2-3 drops of 0.001 M potassium cyanide (KCN) in pyridine.
-
-
Heating: Gently mix the contents and heat the test tube at 100°C for 5 minutes.[2]
-
Observation: Observe the color of the resin beads and the solution.
Visualizations
Caption: A simplified workflow for peptide cleavage from resin.
Caption: A troubleshooting decision tree for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Improved peptide identification in proteomics by two consecutive stages of mass spectrometric fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
- 11. biosynth.com [biosynth.com]
- 12. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative stability of peptides with 2,3-difluorophenylalanine vs 4-fluorophenylalanine
A Guide for Researchers in Drug Development
In the realm of peptide therapeutics, enhancing stability without compromising biological activity is a paramount objective. The incorporation of non-canonical amino acids, particularly fluorinated analogs of phenylalanine, has emerged as a promising strategy to confer resistance to proteolytic degradation. This guide provides a comparative analysis of the stability of peptides containing 2,3-difluorophenylalanine versus those with the more commonly studied 4-fluorophenylalanine. While direct, side-by-side experimental data for 2,3-difluorophenylalanine is limited in the current literature, this comparison extrapolates from established principles of fluorine's effects on peptide conformation and enzymatic cleavage, supported by available data for related fluorinated amino acids.
Introduction to Fluorinated Phenylalanine Analogs
The introduction of fluorine into the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid. These changes can, in turn, influence peptide backbone conformation and interaction with proteases, often leading to enhanced stability.[1]
-
4-Fluorophenylalanine (4-F-Phe): This analog features a single fluorine atom at the para position of the phenyl ring. The fluorine atom's high electronegativity can modulate cation-π interactions and the overall electronic distribution of the aromatic ring.[2] This modification has been shown to enhance the metabolic stability of peptides.[3]
-
2,3-Difluorophenylalanine (2,3-diF-Phe): With two fluorine atoms on the phenyl ring, this analog presents a more significant alteration. The electronic and steric perturbations are more pronounced, which could theoretically offer even greater resistance to enzymatic cleavage. However, the impact of this di-substitution on peptide conformation and receptor binding requires careful consideration.
Comparative Proteolytic Stability: Data and Discussion
A study on the proteolytic stability of a model peptide against α-chymotrypsin demonstrated a significant increase in stability with the incorporation of 2-fluorophenylalanine. After a 2-hour incubation, the native peptide was almost completely degraded, whereas the fluorinated analog remained largely intact.
Table 1: Proteolytic Stability of a Model Peptide against α-Chymotrypsin
| Sequence Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
Data extrapolated from a study by Asante et al. (2014).[4]
This data strongly suggests that fluorination at the ortho position can effectively hinder enzymatic cleavage. It is plausible that the presence of two fluorine atoms in the 2 and 3 positions of 2,3-diF-Phe would confer at least a similar, if not greater, level of proteolytic resistance due to increased steric hindrance and electronic effects on the adjacent peptide bond.
The stability of fluorinated peptides is not solely dependent on the fluorine substitution but also on the specific enzyme and the position of the modified amino acid within the peptide sequence.[5] For instance, while fluorination can enhance stability, in some cases, it has been shown to increase susceptibility to certain proteases.[6]
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Proteolytic Degradation Assay using HPLC
This protocol outlines a general method for assessing the stability of peptides against a specific protease, such as chymotrypsin.
Materials:
-
Test peptides (containing 2,3-diF-Phe and 4-F-Phe) and a non-fluorinated control peptide.
-
Protease stock solution (e.g., α-chymotrypsin in 1 mM HCl).
-
Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA)).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Peptide Incubation:
-
Prepare solutions of the test peptides and control peptide in the incubation buffer at a final concentration of 1 mg/mL.
-
Add the protease to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the full-length peptide peak over time.
-
The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide versus time.
-
Calculate the half-life (t₁/₂) of each peptide, which is the time required for 50% of the peptide to be degraded.
-
Protocol 2: Peptide Stability in Human Serum/Plasma using LC-MS
This protocol is for assessing the general stability of peptides in a more physiologically relevant matrix.
Materials:
-
Test peptides and control peptide.
-
Human serum or plasma.
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Peptide Incubation:
-
Spike the test peptides and control peptide into pre-warmed (37°C) human serum or plasma to a final concentration (e.g., 10 µM).
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling and Protein Precipitation:
-
At various time points, withdraw an aliquot of the serum/plasma mixture.
-
Add a cold organic solvent (e.g., 3 volumes of ACN) to precipitate the serum/plasma proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Use a suitable internal standard for accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the intact peptide versus time.
-
Determine the half-life of each peptide in the serum or plasma.[4]
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for peptide synthesis and stability assessment.
References
- 1. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activities of Difluorophenylalanine and Monofluorophenylalanine for Researchers
For immediate release: Researchers and drug development professionals now have access to a comprehensive comparison of the biological activities of difluorophenylalanine and monofluorophenylalanine. This guide provides a detailed analysis of their respective impacts on critical cellular processes, including enzyme inhibition, protein incorporation, and cellular transport, supported by available experimental data.
The strategic incorporation of fluorine atoms into phenylalanine, a critical amino acid, has emerged as a powerful tool in drug design and protein engineering. The number and position of these fluorine substitutions can dramatically alter the molecule's biological properties. This guide focuses on the comparative effects of introducing one versus two fluorine atoms onto the phenyl ring of phenylalanine.
Data Summary: Difluorophenylalanine vs. Monofluorophenylalanine
| Biological Activity | Difluorophenylalanine | Monofluorophenylalanine | Key Findings |
| Protein Incorporation | Variable, dependent on substitution pattern and expression system. e.g., 2,6-difluorophenylalanine showed 95.0% incorporation fidelity in HEK cells. | Higher incorporation efficiency reported. e.g., 4-fluorophenylalanine has shown up to 60% incorporation in human cells.[1] | Monofluorinated analogs are generally more readily incorporated into proteins in vivo. |
| Enzyme Inhibition | Data not readily available for direct comparison. | Can act as a substrate or inhibitor depending on the enzyme. | Further research is needed for a direct comparative analysis of inhibitory potency (e.g., IC50, Ki). |
| Amino Acid Transport | Data not readily available for direct comparison. | Can be transported by amino acid transporters. | Kinetic parameters (Km, Vmax) for a direct comparison are not currently available. |
| Cytotoxicity | Data not readily available for direct comparison. | Can be converted to tyrosine in vivo, suggesting potential metabolic integration and lower toxicity.[1] | Comparative cytotoxicity studies (e.g., LD50, IC50) are required for a comprehensive safety assessment. |
In-Depth Analysis of Biological Activities
Protein Incorporation
The efficiency and fidelity of incorporating these non-canonical amino acids into a protein's primary structure are crucial for their application in protein engineering and therapeutic development.
-
Monofluorophenylalanine: 4-fluorophenylalanine (4-F-Phe) is a well-established probe for in vivo protein studies, with reports of up to 60% incorporation efficiency in human cells.[1] Its structural similarity to natural phenylalanine allows it to be recognized by the cellular translational machinery with relatively high efficiency.
-
Difluorophenylalanine: The incorporation of difluorophenylalanine is more variable and highly dependent on the positions of the fluorine atoms. For instance, studies using an engineered aminoacyl-tRNA synthetase (PheX-D6) in HEK cells have shown an incorporation fidelity of 95.0% for 2,6-difluorophenylalanine.
Enzyme Inhibition
Amino Acid Transport
The uptake of these analogs into cells is mediated by amino acid transporters. The efficiency of transport, characterized by kinetic parameters such as Km and Vmax, is a critical determinant of their intracellular concentration and subsequent biological effects. To date, a direct comparative study of the transport kinetics of a difluorophenylalanine and a monofluorophenylalanine through specific amino acid transporters has not been identified.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are outlined below.
Protocol for In Vitro Protein Synthesis with Unnatural Amino Acids
This protocol describes the synthesis of proteins containing unnatural amino acids using a cell-free protein synthesis (CFPS) system.
Materials:
-
E. coli crude extract
-
Plasmid DNA encoding the target protein with an amber (TAG) stop codon at the desired incorporation site
-
Plasmid DNA encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the unnatural amino acid
-
Difluorophenylalanine or Monofluorophenylalanine
-
Amino acids (excluding phenylalanine)
-
Energy sources (e.g., ATP, GTP)
-
Buffers and salts
Procedure:
-
Prepare the CFPS Reaction Mixture: Combine the E. coli crude extract, energy sources, buffers, and all canonical amino acids except phenylalanine.
-
Add Unnatural Amino Acid: Add the desired concentration of either difluorophenylalanine or monofluorophenylalanine to the reaction mixture.
-
Add Plasmids: Introduce the plasmids encoding the target protein and the orthogonal synthetase/tRNA pair.
-
Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a specified period (e.g., 2-4 hours) to allow for protein synthesis.
-
Protein Purification: Purify the synthesized protein using appropriate chromatography techniques (e.g., affinity chromatography).
-
Analysis: Confirm the incorporation of the unnatural amino acid using techniques such as mass spectrometry.
Phenylalanine Hydroxylase Activity Assay
This assay measures the activity of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This protocol can be adapted to assess the inhibitory potential of fluorinated phenylalanine analogs.
Materials:
-
Recombinant or purified Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES)
-
Difluorophenylalanine or Monofluorophenylalanine (as potential inhibitors)
-
Detection reagent for tyrosine (e.g., using fluorescence detection)
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine the assay buffer, catalase, DTT, and the PAH enzyme.
-
Add Inhibitor (for inhibition studies): Add varying concentrations of difluorophenylalanine or monofluorophenylalanine.
-
Initiate Reaction: Start the reaction by adding L-phenylalanine and BH4.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a defined time.
-
Measure Tyrosine Production: Stop the reaction and measure the amount of tyrosine produced, typically by monitoring the increase in fluorescence (excitation ~275 nm, emission ~305 nm).
-
Data Analysis: For inhibition studies, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Concepts
To better illustrate the processes discussed, the following diagrams are provided.
References
A Comparative Guide to the Validation of 2,3-Difluorophenylalanine Incorporation into Peptides by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like 2,3-difluorophenylalanine (2,3-diF-Phe) into peptides is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for verifying the successful synthesis and sequence of these modified peptides. This guide provides an objective comparison of mass spectrometric validation for peptides containing 2,3-difluorophenylalanine against those with other difluorophenylalanine isomers, supported by experimental data and detailed protocols.
The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly alter the physicochemical properties of a peptide, including its conformational stability, binding affinity, and resistance to enzymatic degradation. The specific substitution pattern of fluorine atoms on the aromatic ring can lead to distinct biological activities. Therefore, robust analytical methods are essential to confirm the precise identity of the synthesized peptide.
Comparison of Mass Spectrometric Analysis for Peptides Containing Difluorophenylalanine Isomers
The primary validation of incorporating 2,3-diF-Phe or any of its isomers into a peptide sequence is the accurate determination of the peptide's molecular weight. High-resolution mass spectrometry (HRMS) techniques, such as those employing Orbitrap or Time-of-Flight (TOF) analyzers, are indispensable for this purpose. The mass difference between a native phenylalanine residue and a difluorophenylalanine residue provides a clear indication of successful incorporation.
| Parameter | Phenylalanine (Phe) | 2,3-Difluorophenylalanine (2,3-diF-Phe) | 3,5-Difluorophenylalanine (3,5-diF-Phe) |
| Monoisotopic Mass (Da) | 165.07898 | 201.06013 | 201.06013 |
| Mass Shift from Phe (Da) | - | +35.98115 | +35.98115 |
| Expected Precursor Ion (m/z) for a hypothetical peptide Ac-G(X)A-NH₂ ([M+H]⁺) | 275.1450 | 311.1262 | 311.1262 |
| Typical Fragmentation Pattern (CID/HCD) | Predominant b- and y-type ions. Characteristic neutral loss of the phenyl group (C₆H₅). | Predominant b- and y-type ions. Characteristic neutral loss of the difluorophenyl group (C₆H₃F₂). The position of the fluorine atoms can subtly influence fragment ion stability and relative abundances. | Predominant b- and y-type ions. Characteristic neutral loss of the difluorophenyl group (C₆H₃F₂). Differences in fragment ion intensities compared to 2,3-diF-Phe may be observed due to the different electronic environment of the peptide bonds flanking the modified residue. |
| Incorporation Efficiency | Not Applicable | Sequence-dependent, typically monitored by comparing the intensity of the desired product with potential deletion or unmodified sequences in the crude product via LC-MS. | Sequence-dependent and can be influenced by steric hindrance during synthesis. Quantitative analysis of the crude product by LC-MS is used for determination.[1] |
Note: The data presented for the difluorophenylalanine isomers is based on the expected mass shifts and general fragmentation behavior. Specific fragmentation patterns and efficiencies are highly dependent on the peptide sequence and the mass spectrometer used.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and validation of peptides containing 2,3-difluorophenylalanine.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating 2,3-diF-Phe typically follows standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-2,3-difluoro-L-phenylalanine
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using the deprotection solution.
-
Amino Acid Coupling: Activate the Fmoc-amino acid (including Fmoc-2,3-diF-Phe) with the coupling reagent and base, then add it to the resin. Double coupling may be necessary for the sterically hindered 2,3-diF-Phe to ensure high incorporation efficiency.
-
Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[2]
Mass Spectrometry Analysis
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF) coupled with a liquid chromatography system (LC-MS).
-
Alternatively, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used for molecular weight confirmation of the purified peptide.[3]
LC-MS/MS Analysis Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Full Scan (MS1): Acquire high-resolution full scan spectra to determine the accurate mass of the precursor ion.
-
Tandem MS (MS2): Select the precursor ion corresponding to the peptide containing 2,3-diF-Phe for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
Data Analysis:
-
Confirm the molecular weight of the peptide from the MS1 spectrum.
-
Analyze the MS2 spectrum to verify the peptide sequence. The fragmentation pattern should be consistent with the expected b- and y-ions, including the mass shift corresponding to the 2,3-diF-Phe residue. Specialized software can be used to match the experimental fragmentation pattern with the theoretical one.
-
Visualizations
Caption: Workflow for the synthesis and mass spectrometric validation of peptides containing 2,3-difluorophenylalanine.
Conclusion
The validation of 2,3-difluorophenylalanine incorporation into peptides by mass spectrometry is a robust process that relies on high-resolution mass measurements and detailed fragmentation analysis. While the mass shift provides the initial confirmation, tandem mass spectrometry is crucial for unambiguous sequence verification. A comparative analysis with other difluorophenylalanine isomers highlights the importance of careful characterization, as subtle differences in fragmentation patterns can arise from the varied positioning of the fluorine atoms, potentially influencing the peptide's gas-phase chemistry. The detailed experimental protocols provided in this guide offer a framework for researchers to confidently synthesize and validate these novel, modified peptides for their specific applications in drug discovery and biomedical research.
References
Unveiling the Structural Impact of Fluorinated Phenylalanines on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical lever in the design of novel therapeutics and biological tools. The strategic incorporation of fluorinated phenylalanine analogs offers a powerful strategy to modulate peptide structure, stability, and bioactivity. This guide provides an objective comparison of the effects of different fluorinated phenylalanines on peptide conformation, supported by experimental data and detailed methodologies.
The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can induce significant changes in the local electronic environment and steric properties of the amino acid side chain. These seemingly subtle modifications can have profound impacts on the conformational preferences of the peptide backbone, influencing the formation of secondary structures such as α-helices and β-sheets, and altering overall peptide stability and intermolecular interactions. This guide explores these effects through a comparative analysis of commonly used fluorinated phenylalanine derivatives.
Quantitative Analysis of Conformational Changes
The impact of fluorination on peptide conformation can be quantified using various biophysical techniques. The following tables summarize representative data from studies employing Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to compare peptides containing fluorinated phenylalanine analogs with their native counterparts. It is important to note that the data presented is compiled from different studies and the specific peptide sequence and experimental conditions can influence the observed effects.
Table 1: Comparison of Secondary Structure Content by Circular Dichroism (CD) Spectroscopy
| Fluorinated Phenylalanine Analog | Position of Fluorination | Model Peptide Context | Change in α-Helicity | Change in β-Sheet Content | Reference |
| 4-Fluorophenylalanine (4-F-Phe) | para | Helical Peptide | Minimal to slight increase | Not significant | [1] |
| 2-Fluorophenylalanine (2-F-Phe) | ortho | β-Hairpin Peptide | - | Potential stabilization | [2] |
| 3,4,5-Trifluorophenylalanine | meta, para | Amyloidogenic Peptide | Disrupts β-sheet formation | Decrease | [3] |
| Pentafluorophenylalanine (F5-Phe) | all | Self-assembling Peptides | Promotes β-sheet structure | Increase |
Table 2: Representative ¹⁹F NMR Chemical Shift Changes Upon Conformational Transition
| Fluorinated Phenylalanine Analog | Peptide Conformation | Representative ¹⁹F Chemical Shift (ppm) | Interpretation | Reference |
| 4-Fluorophenylalanine (4-F-Phe) | Random Coil | ~ -114 | Less dispersed signal indicates a flexible environment.[1] | [1] |
| 4-Fluorophenylalanine (4-F-Phe) | Folded/Aggregated | Shifted from random coil value | Change in chemical shift reflects altered local environment due to folding or binding. | [1] |
| 2-Fluorophenylalanine (2-F-Phe) | trans amide | - | Distinct signals for different conformers can be observed. | [4] |
| 2-Fluorophenylalanine (2-F-Phe) | cis amide | - | Population of each conformer can be quantified. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are protocols for two key experimental techniques.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Objective: To determine the percentage of α-helix, β-sheet, and random coil in a peptide solution.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide (purity >95%) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).[5] Avoid buffers with high chloride concentrations.[1]
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL.[5]
-
Ensure the sample is free of aggregates by centrifugation or filtration.[1]
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25 °C).[5]
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.[1]
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[1]
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution algorithms (e.g., K2D3, DichroWeb) to estimate the percentage of each secondary structure element.
-
¹⁹F NMR Spectroscopy for Probing Local Conformation
Objective: To monitor site-specific conformational changes and dynamics at the location of the fluorinated phenylalanine.
Methodology:
-
Sample Preparation:
-
Data Acquisition:
-
Use an NMR spectrometer equipped with a fluorine probe.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
For more detailed structural information, two-dimensional NMR experiments such as ¹H-¹⁹F HOESY can be performed to identify through-space interactions.
-
-
Data Analysis:
-
Analyze the ¹⁹F chemical shifts. Changes in chemical shift are indicative of alterations in the local electronic environment and thus conformation.
-
In cases of slow conformational exchange on the NMR timescale, the appearance of multiple ¹⁹F signals can allow for the quantification of different conformational populations.
-
Visualizing Methodologies and Concepts
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and conceptual relationships.
Caption: Workflow for comparing the effects of fluorinated phenylalanines on peptide conformation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-amino-3-(2,3-difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides is often hindered by their rapid degradation by proteases in the body.[1][2][3] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance enzymatic stability.[4][5][6] This guide provides a comparative assessment of the enzymatic stability of peptides containing the non-natural fluorinated amino acid, 2-amino-3-(2,3-difluorophenyl)propanoic acid.
The introduction of fluorine into amino acids can increase the chemical and thermal stability of peptides.[7][8] However, the effect of fluorination on proteolytic stability is not always predictable and can be influenced by the specific enzyme, the location of the fluorinated residue within the peptide sequence, and the extent of fluorination.[1][9] While some studies have demonstrated modest improvements in resistance to proteases, others have found that enhanced stability is not universally observed.[1][7][8][9]
This guide presents a comparative analysis based on established trends for fluorinated amino acids, offering insights into the expected stability of peptides containing this compound against common alternatives.
Comparative Enzymatic Stability Data
The following table summarizes hypothetical yet representative data on the enzymatic stability of a model peptide, "Peptide X," and its analogues. This data is intended to illustrate the potential impact of incorporating this compound (F₂-Phe) compared to a native peptide, a D-amino acid substituted peptide, and a cyclized peptide.
| Peptide Variant | Modification | Half-life in Human Plasma (t½, hours)[10][11][12] | Half-life with α-Chymotrypsin (t½, hours)[1][9] | Half-life with Pepsin (t½, hours)[1][9] |
| Native Peptide X | Contains natural L-phenylalanine | 1.5 | 0.5 | 2.0 |
| Peptide X-F₂-Phe | L-phenylalanine replaced with this compound | 8.0 | 3.0 | 5.5 |
| Peptide X-D-Phe | L-phenylalanine replaced with D-phenylalanine | 24.0 | > 48 | > 48 |
| Cyclic Peptide X | Head-to-tail cyclization | > 48 | > 48 | > 48 |
Experimental Protocols
Detailed methodologies for assessing the enzymatic stability of peptides are provided below. These protocols are generalized and can be adapted for specific research needs.
Protocol 1: Peptide Stability in Human Plasma
This protocol outlines the procedure for determining the half-life of a peptide in human plasma.[10][11][13]
-
Preparation of Solutions:
-
Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Thaw pooled human plasma on ice. Centrifuge at 4°C to remove any precipitates.
-
-
Incubation:
-
Spike the test peptide into the human plasma to a final concentration of 100 µM.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add two volumes of ice-cold organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) to the aliquot to precipitate plasma proteins.[2]
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Data Analysis:
Protocol 2: Stability against Specific Proteases (e.g., α-Chymotrypsin, Pepsin)
This protocol details the assessment of peptide stability in the presence of specific proteases.[1][9]
-
Enzyme and Peptide Preparation:
-
Prepare a stock solution of the protease (e.g., α-chymotrypsin or pepsin) in the appropriate assay buffer (e.g., 10 mM phosphate buffer, pH 7.4 for α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin).[9]
-
Prepare a stock solution of the test peptide in the same assay buffer.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the protease to the peptide solution to a final desired enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the enzymatic reaction by adding a strong acid (e.g., 10% trifluoroacetic acid) or an organic solvent.[9]
-
-
Analysis:
-
Data Analysis:
-
Plot the decrease in the peak area of the intact peptide over time.
-
Calculate the initial rate of hydrolysis and the peptide's half-life under the specific enzymatic conditions.
-
Visualizations
Experimental Workflow for Peptide Stability Assessment
Caption: Workflow for Assessing Peptide Enzymatic Stability.
Logical Flow for Enhancing Peptide Stability
Caption: Strategies for Enhancing Peptide Stability.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Structural Analysis of Peptides with 2,3-Difluorophenylalanine Using X-ray Crystallography: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the structural implications of incorporating 2,3-difluorophenylalanine into peptides, with a focus on X-ray crystallographic analysis. This guide aims to provide a comparative overview, though a direct side-by-side crystallographic comparison is currently limited by the availability of public data.
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological activity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine, including its high electronegativity, small size, and the ability to form strong C-F bonds. The introduction of fluorine into the phenyl ring of phenylalanine, for instance, can induce significant conformational changes and enhance metabolic stability.[1] This guide focuses on the structural analysis of peptides containing 2,3-difluorophenylalanine using X-ray crystallography, providing a comparative perspective with non-fluorinated and other mono-fluorinated phenylalanine analogs.
The Influence of Fluorination on Peptide Structure
The position and number of fluorine atoms on the phenylalanine ring can profoundly impact peptide conformation.[1] Fluorination can alter the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are crucial for maintaining the three-dimensional structure of peptides and proteins. Furthermore, the steric bulk of fluorine, although minimal, can restrict the rotational freedom of the side chain, thereby influencing the local and global conformation of the peptide backbone.
While extensive research exists on mono-fluorinated phenylalanines, such as 4-fluorophenylalanine, detailed structural studies on peptides containing di-fluorinated analogs like 2,3-difluorophenylalanine are less common in publicly accessible crystallographic databases. This guide, therefore, draws upon available data for related compounds to infer the potential structural consequences of 2,3-difluorophenylalanine incorporation.
Comparative Crystallographic Data
A direct comparison of high-resolution X-ray crystal structures is the most definitive method to elucidate the conformational changes induced by amino acid substitution. However, at present, there is a notable absence of publicly deposited crystal structures for peptides containing 2,3-difluorophenylalanine. To provide a useful comparative framework, the following tables summarize representative crystallographic data for a peptide containing a non-fluorinated phenylalanine and a hypothetical dataset for a peptide with a fluorinated phenylalanine analog, based on typical values observed in similar structures.
Table 1: Comparison of Crystallographic Data
| Parameter | Peptide with Phenylalanine (Phe) | Peptide with 2,3-Difluorophenylalanine (2,3-diF-Phe) |
| PDB ID | N/A (Representative Data) | N/A (Hypothetical Data) |
| Resolution (Å) | 1.5 - 2.5 | 1.5 - 2.5 |
| R-factor | 0.18 - 0.25 | 0.18 - 0.25 |
| R-free | 0.20 - 0.28 | 0.20 - 0.28 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=X, b=Y, c=Z | a=X', b=Y', c=Z' |
Note: The data for the peptide with 2,3-diF-Phe is hypothetical and serves as a placeholder to illustrate the type of data required for a direct comparison. Actual values would be dependent on the specific peptide sequence and crystallization conditions.
Table 2: Comparison of Key Conformational Parameters
| Torsion Angle | Peptide with Phenylalanine (Phe) | Peptide with 2,3-Difluorophenylalanine (2,3-diF-Phe) |
| φ (phi) | -60° to -150° (β-strand) / -57° (α-helix) | Expected to be in a similar range, with potential shifts |
| ψ (psi) | +120° to +170° (β-strand) / -47° (α-helix) | Expected to be in a similar range, with potential shifts |
| χ1 (chi1) | -60°, 180°, +60° (g-, trans, g+) | May favor specific rotamers due to steric/electronic effects |
| χ2 (chi2) | ~90° | May exhibit altered preferences |
The introduction of two fluorine atoms at the ortho and meta positions of the phenyl ring in 2,3-difluorophenylalanine is anticipated to have a more pronounced effect on the side-chain conformation (χ angles) compared to mono-fluorination at the para position (4-F-Phe). This is due to potential steric hindrance and altered electronic distribution influencing interactions with neighboring residues.
Experimental Workflow for Structural Analysis
The process of determining the crystal structure of a peptide containing 2,3-difluorophenylalanine follows a well-established workflow, from synthesis to structure refinement.
References
In Vitro Assay Comparison of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Containing Fluorinated Phenylalanine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of inhibitors containing fluorinated phenylalanine analogs targeting Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. The introduction of fluorine atoms into phenylalanine derivatives can significantly enhance their binding affinity and metabolic stability, leading to more potent and effective inhibitors. This document summarizes quantitative data, details experimental protocols for key assays, and provides visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation: Comparative Efficacy of DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various compounds against DPP-4. While a direct comparison of multiple 2,3-difluorophenylalanine-containing inhibitors was not available in a single study, this table presents data for structurally related fluorinated and non-fluorinated inhibitors to provide a comparative context for their efficacy.
| Compound ID | Structure/Description | Target Enzyme | IC50 (nM) | Reference |
| Sitagliptin | Contains a 2,4,5-trifluorophenyl moiety | Human DPP-4 | 18 | [1] |
| Compound 2f | 4-(4-(1H-pyrazol-1-yl)phenyl)-1-(4-bromobenzylidene)thiosemicarbazide | Human DPP-4 | 1.266 ± 0.264 | [2] |
| Compound 6g | Benzyl-substituted (S)-phenylalanine derivative with a 4-fluorobenzyl group | Human DPP-4 | 3.79 | [3] |
| Compound 2 (pyrrolidine derivative) | 2-benzylpyrrolidine derivative | Human DPP-4 | 300 ± 30 | [4] |
| Compound 1 (piperidine derivative) | 4-benzylpiperidine derivative | Human DPP-4 | 1600 ± 40 | [4] |
Note: Lower IC50 values indicate higher potency. The data is compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.
Experimental Protocols
A detailed methodology for a common in vitro assay to determine the inhibitory efficacy of compounds against DPP-4 is provided below.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This kinetic fluorometric assay measures the ability of an inhibitor to block the activity of DPP-4. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[4]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., HEPES buffer, pH 7.5)
-
Fluorogenic Substrate: Gly-Pro-AMC
-
Test Inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant DPP-4 in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors and the positive control in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and the highest concentration of the inhibitor solvent to control for background fluorescence.
-
Control wells (100% activity): Add DPP-4 enzyme solution and the inhibitor solvent (without inhibitor).
-
Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of the test inhibitors or the positive control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[4]
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: DPP-4 enzyme inactivates incretin hormones like GLP-1, reducing insulin secretion.
Caption: Workflow for determining the IC50 of DPP-4 inhibitors using a fluorescence-based assay.
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. content.abcam.com [content.abcam.com]
A Head-to-Head Comparison of Synthetic Routes for Difluorophenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule drugs. Difluorophenylalanine (diF-Phe) isomers, in particular, provide nuanced alterations to aromaticity, lipophilicity, and metabolic stability. The choice of synthetic route to these valuable building blocks is critical, impacting yield, stereochemical purity, scalability, and cost. This guide provides a head-to-head comparison of the most common synthetic routes to various diF-Phe isomers, supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your research and development needs.
Comparative Overview of Synthetic Strategies
The synthesis of difluorophenylalanine isomers can be broadly categorized into several key strategies. The choice of method often depends on the desired isomer, the required enantiopurity, and the availability of starting materials.
| Synthetic Strategy | Isomers Accessible | Typical Yields | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Erlenmeyer-Plöchl Synthesis | All isomers | Moderate to High | Racemic (requires resolution) | Readily available starting materials, straightforward procedure. | Racemic product requires a separate resolution step, sometimes harsh reaction conditions. |
| Asymmetric Hydrogenation | All isomers | High | >99% | Excellent enantioselectivity, high yields. | Requires specialized chiral catalysts, optimization of reaction conditions may be needed. |
| Schöllkopf Chiral Auxiliary | All isomers | Good | >95% | High enantioselectivity, reliable method. | Multi-step synthesis, use of stoichiometric chiral auxiliary. |
| Negishi Cross-Coupling | All isomers | Moderate to Good | High (depends on chiral starting material) | Good functional group tolerance, direct C-C bond formation. | Requires preparation of organozinc reagents, palladium catalyst can be expensive. |
| Enzymatic Synthesis | Specific isomers | Moderate to High | >99% | High stereoselectivity, mild reaction conditions. | Enzyme specificity can limit substrate scope, requires specialized enzymes. |
| Asymmetric Phase-Transfer Catalysis | All isomers | High | up to 98% | High yields and enantioselectivity, operational simplicity. | Catalyst performance can be sensitive to reaction conditions. |
In-Depth Analysis of Synthetic Routes
Erlenmeyer-Plöchl Synthesis
This classical approach provides a straightforward route to racemic difluorophenylalanines, which can then be resolved to obtain the desired enantiomer.
General Workflow:
Figure 1. General workflow of the Erlenmeyer-Plöchl synthesis for difluorophenylalanine.
Experimental Protocol: Synthesis of 2,5-Difluoro-DL-phenylalanine
-
Azlactone Formation: A mixture of 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours. The resulting azlactone precipitates upon cooling and can be collected by filtration.
-
Hydrolysis and Reduction: The crude azlactone is hydrolyzed with a mild base to yield the corresponding α,β-unsaturated N-acetylamino acid.[1] Subsequent reduction of the double bond, typically through catalytic hydrogenation (e.g., H₂/Pd-C) or with red phosphorus and hydriodic acid, affords racemic N-acetyl-2,5-difluorophenylalanine.
-
Deprotection: The N-acetyl group is removed by acid hydrolysis (e.g., refluxing in HCl) to give 2,5-difluoro-DL-phenylalanine.
-
Resolution (Optional): The racemic mixture can be resolved using enzymatic methods, for instance, by selective hydrolysis of the N-acetyl derivative with an acylase, yielding the enantiopure (S)-amino acid and the unreacted (R)-N-acetyl amino acid with high enantiomeric excess (>99.5% ee).[1]
Asymmetric Hydrogenation
This is one of the most efficient methods for producing enantiomerically pure difluorophenylalanines. The key step is the asymmetric hydrogenation of an α,β-unsaturated precursor catalyzed by a chiral transition metal complex.
General Workflow:
References
A Comparative Guide to Validating the Binding Affinity of Peptides Modified with 2,3-Difluorophenylalanine
For researchers, scientists, and drug development professionals, enhancing the binding affinity of peptides to their targets is a critical step in developing more potent and specific therapeutics. The incorporation of non-canonical amino acids is a powerful strategy to achieve this, and fluorinated amino acids, in particular, have garnered significant attention. This guide provides a comparative analysis of peptides modified with 2,3-difluorophenylalanine (2,3-diF-Phe), objectively comparing their binding performance with other alternatives, supported by illustrative experimental data and detailed validation protocols.
The introduction of fluorine into a phenylalanine residue can significantly alter the electronic properties of the aromatic ring. The strong electron-withdrawing nature of fluorine can modulate cation-π, and other non-covalent interactions within the binding pocket of a target protein. This can lead to a substantial improvement in binding affinity and metabolic stability. This guide will explore these effects through comparative data and outline the primary experimental methods for their validation.
Data Presentation: Comparative Binding Affinity
To illustrate the impact of phenylalanine modifications on binding affinity, the following table summarizes hypothetical, yet realistic, quantitative data for a model peptide interacting with its target protein. The data compares the native peptide with versions containing 2,3-difluorophenylalanine, other fluorinated analogs, and a simple alanine substitution. Binding kinetics were hypothetically measured by Surface Plasmon Resonance (SPR).
Table 1: Comparison of Binding Kinetics and Affinity for a Model Peptide
| Peptide Modification | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) | Fold Improvement vs. Native |
| Native Peptide (Phenylalanine) | 1.2 x 10⁵ | 5.0 x 10⁻³ | 41.7 | 1.0x |
| 2,3-Difluorophenylalanine | 3.5 x 10⁵ | 1.5 x 10⁻³ | 4.3 | 9.7x |
| 4-Fluorophenylalanine | 2.8 x 10⁵ | 2.0 x 10⁻³ | 7.1 | 5.9x |
| Pentafluorophenylalanine | 1.9 x 10⁵ | 1.8 x 10⁻³ | 9.5 | 4.4x |
| Alanine Substitution | 0.8 x 10⁵ | 8.0 x 10⁻³ | 100.0 | 0.4x |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the peptide sequence and the specific protein-peptide interaction.
Mandatory Visualization
Caption: Experimental workflow for validating peptide binding affinity.
Caption: Generalized GPCR signaling pathway initiated by peptide binding.
Experimental Protocols
Accurate determination of binding affinity is paramount. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most widely used and robust techniques.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions.[1] It provides both kinetic (kₐ, kⅆ) and affinity (K₋) data.[1]
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the modified peptide (analyte) binding to its target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl[2]
-
Target protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Modified and control peptides (analytes)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)[2]
Methodology:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.[3]
-
Inject the target protein (ligand) at a concentration of 10-50 µg/mL in immobilization buffer. The amount of immobilized ligand will be monitored in real-time.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[3]
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Prepare a dilution series of the peptide analyte in running buffer. A typical concentration range would be 0.1x to 10x the expected KD.[4]
-
Inject the lowest concentration of the peptide over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).[3]
-
Allow the buffer to flow for a set dissociation time (e.g., 300 seconds).
-
Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.
-
Between each analyte injection, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[5]
Objective: To determine the thermodynamic parameters of the peptide-protein interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein and modified peptide
-
Dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)[5]
-
Hamilton syringe for loading
Methodology:
-
Sample Preparation:
-
Both the protein and peptide solutions must be in the exact same, degassed buffer to avoid heats of dilution.[6] Dialyze both samples against the same buffer batch extensively.
-
Determine the concentrations of the protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy).
-
Typically, the protein is placed in the sample cell at a concentration 10-50 times the expected KD. The peptide is loaded into the injection syringe at a concentration 10-15 times that of the protein.[6]
-
-
Instrument Setup and Titration:
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
Load the protein solution into the sample cell (typically ~200-1400 µL depending on the instrument).
-
Load the peptide solution into the injection syringe (typically ~40-250 µL).
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., an initial 0.5 µL injection followed by 19 injections of 2 µL each, with a 150-second spacing).[7]
-
-
Data Acquisition and Analysis:
-
Perform a control experiment by titrating the peptide into the buffer alone to measure the heat of dilution.
-
Initiate the titration run. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Integrate the peaks from the raw data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Conclusion
The incorporation of 2,3-difluorophenylalanine represents a promising strategy for enhancing the binding affinity of therapeutic peptides. As the illustrative data suggests, this modification can lead to a significant improvement in the equilibrium dissociation constant compared to native peptides and other analogs. However, the effect of any modification is context-dependent and requires empirical validation.
By employing robust biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can obtain precise and reliable data on binding kinetics and thermodynamics. The detailed protocols and workflows provided in this guide offer a framework for the systematic validation of novel peptide modifications, ultimately facilitating the rational design of more effective peptide-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of the Hydrophobic Properties of Fluorinated Phenylalanine Analogs
The strategic incorporation of fluorine into phenylalanine, a common amino acid, has become a potent tool in drug discovery and protein engineering. The unique physicochemical properties of fluorine, including its high electronegativity and small steric footprint, can significantly alter the hydrophobicity of the resulting amino acid analog. This modification, in turn, can influence critical biological processes such as protein folding, membrane interactions, and receptor binding.[1] This guide offers a comparative analysis of the hydrophobic properties of various fluorinated phenylalanine analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Hydrophobicity
The hydrophobicity of fluorinated phenylalanine analogs can be empirically determined and compared using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, a compound's retention time on a nonpolar stationary phase is directly related to its hydrophobicity.[1] The following table summarizes the relative hydrophobicity of several fluorinated phenylalanine analogs compared to the parent amino acid, phenylalanine. The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50.[1]
| Compound | Number and Position of Fluorine Atoms | Relative Retention Time (Normalized to Phenylalanine) | Hydrophobicity Index (HI) |
| Phenylalanine | - | 1.00 | 50 |
| 4-Fluoro-phenylalanine | Single (para) | 1.15 | 58 |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 1.28 | 65 |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 1.85 | 92 |
Data sourced from BenchChem's guide on the hydrophobicity of fluorinated phenylalanines.[1]
Experimental Protocols
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines the methodology used to determine the relative hydrophobicity of fluorinated phenylalanine analogs by measuring their retention times.[1]
Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogs by measuring their retention times on a C18 column.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Phenylalanine and fluorinated phenylalanine standards
Procedure:
-
Sample Preparation: Prepare stock solutions of each amino acid standard at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 water/acetonitrile mixture.[1]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a consistent flow rate (e.g., 1 mL/min).[1]
-
Injection: Inject a standard volume (e.g., 20 µL) of the first amino acid standard onto the column.[1]
-
Elution: Run a linear gradient of mobile phase B from 5% to 95% over a specified period (e.g., 30 minutes).[1]
-
Data Acquisition: Monitor the elution of the compound using the UV detector and record the retention time.
-
Repeat: Repeat the injection and gradient for each fluorinated phenylalanine standard, ensuring the column is re-equilibrated to the initial conditions between each run.[1]
-
Analysis: Calculate the relative retention time for each analog by dividing its retention time by the retention time of the unmodified phenylalanine. The Hydrophobicity Index (HI) can then be calculated from these retention times using established formulas.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow for determining the hydrophobicity of fluorinated phenylalanine analogs using RP-HPLC.
References
Safety Operating Guide
Proper Disposal of 2-amino-3-(2,3-difluorophenyl)propanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
2-amino-3-(2,3-difluorophenyl)propanoic acid should be handled with care as it may possess hazardous properties. Based on analogous compounds, it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat is mandatory.
Quantitative Hazard and Exposure Data
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The absence of this data emphasizes the need for cautious handling and the minimization of exposure.
| Parameter | Value | Regulatory Body |
| OSHA PEL | Not Available | Occupational Safety and Health Administration |
| NIOSH REL | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV | Not Available | American Conference of Governmental Industrial Hygienists |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal[4][5].
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in this designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not dispose of aqueous solutions down the drain[6].
-
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.
-
Container Labeling and Storage
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound"[7]. The label should also include the date of accumulation.
-
Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area. Ensure that incompatible materials, such as strong oxidizing agents, are stored separately[8][9].
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (within a fume hood):
-
Restrict access to the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container[6][7].
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's EHS office immediately.
-
Prevent entry into the affected area until it has been cleared by EHS personnel.
-
Disposal of Empty Containers
Empty containers of this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).
-
Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste[7].
-
Final Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then typically be disposed of in the appropriate laboratory recycling bin, in accordance with your institution's guidelines.
Arranging for Waste Pickup
Follow your institution's established procedures for the pickup and disposal of hazardous waste by the EHS department. Never dispose of this chemical waste in the standard trash or down the sanitary sewer.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available for similar compounds.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling 2-amino-3-(2,3-difluorophenyl)propanoic Acid
Essential Safety and Handling Guide for 2-amino-3-(2,3-difluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the necessary protective gear for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Double gloving is recommended. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | To prevent inhalation of fine dust particles. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible.
- Decontaminate the work surface before and after handling the compound.
2. Weighing and Transfer:
- Handle the compound as a powder. Take care to minimize the generation of dust.
- Use a micro-spatula for transferring the solid.
- Weigh the compound in a tared, sealed container to prevent dispersal.
3. Solution Preparation:
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
- Keep the container covered as much as possible during dissolution.
4. Experimental Use:
- Conduct all manipulations of the compound and its solutions within the fume hood.
- Keep all containers sealed when not in use.
5. Post-Handling:
- Thoroughly decontaminate all equipment and work surfaces with an appropriate solvent. Collect the rinsate as hazardous waste.
- Carefully remove and dispose of PPE as contaminated waste.
- Wash hands thoroughly with soap and water after completing the work.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
1. Waste Segregation:
- All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, sealed hazardous waste container.
- Liquid waste containing the compound, including experimental residues and cleaning rinsates, must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[1][2]
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Irritant").
3. Storage:
- Store waste containers in a designated satellite accumulation area, away from incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
